molecular formula C11H12N2O2 B2746072 4-(4-Aminophenyl)piperidine-2,6-dione CAS No. 954124-23-3

4-(4-Aminophenyl)piperidine-2,6-dione

Cat. No.: B2746072
CAS No.: 954124-23-3
M. Wt: 204.229
InChI Key: LZIUHZARISAQQQ-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
The exact mass of the compound 4-(4-Aminophenyl)piperidine-2,6-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Aminophenyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIUHZARISAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specific structural isomer distinct from the widely known thalidomide-class immunomodulators.

Chemical Structure, Synthesis, and Molecular Properties

Executive Summary & Compound Identity

4-(4-Aminophenyl)piperidine-2,6-dione is a heterocyclic organic compound featuring a glutarimide (piperidine-2,6-dione) core substituted at the para (4) position with a 4-aminophenyl moiety.[1]

Critically, this molecule is a structural isomer of the well-known cereblon-binding immunomodulators (such as the hydrolyzed core of thalidomide analogs), which are substituted at the 3-position. Unlike its chiral 3-substituted counterparts, 4-(4-aminophenyl)piperidine-2,6-dione is achiral due to its molecular symmetry. This distinction fundamentally alters its pharmacological profile, shifting activity from cereblon-mediated protein degradation toward G-protein coupled receptor (GPCR) modulation (specifically


-adrenergic antagonism) and potential use as a non-chiral scaffold in medicinal chemistry.
Chemical Identity Data
PropertySpecification
CAS Registry Number 954124-23-3
IUPAC Name 4-(4-Aminophenyl)piperidine-2,6-dione
Common Synonyms 4-(4-Aminophenyl)glutarimide;

-(4-Aminophenyl)glutarimide
Molecular Formula

Molecular Weight 204.23 g/mol
SMILES NC1=CC=C(C2CC(=O)NC(=O)C2)C=C1
Chirality Achiral (Plane of symmetry through N1-C4)

Structural Analysis & Isomerism

The distinction between the 3-isomer and the 4-isomer is the single most critical factor in the application of this compound.

Regiochemistry and Symmetry
  • 3-Isomer (Cereblon Ligand): Substitution at C3 creates a chiral center. The (S)-enantiomer typically binds high-affinity to Cereblon (CRBN).

  • 4-Isomer (Target Compound): Substitution at C4 (the

    
    -carbon relative to the carbonyls) places the phenyl ring on the axis of symmetry.
    
    • Symmetry: The molecule possesses a

      
       plane of symmetry passing through the imide nitrogen and the C4 carbon.
      
    • Consequence: It does not exist as enantiomers. This simplifies manufacturing and quality control (no chiral resolution required) but abolishes the specific immunomodulatory activity associated with the chiral pocket of CRBN.

Physicochemical Properties
  • H-Bond Donors: 2 (Aniline

    
    , Imide 
    
    
    
    )
  • H-Bond Acceptors: 2 (Carbonyl oxygens)

  • Predicted pKa:

    • Imide Nitrogen: ~10.5 (Acidic)

    • Aniline Nitrogen: ~4.8 (Basic)

  • LogP (Predicted): ~0.8 – 1.2 (Moderate lipophilicity, suitable for CNS penetration)

Synthesis & Manufacturing

The synthesis of the 4-isomer requires a different strategy than the 3-isomer. While 3-substituted glutarimides are often made from glutamic acid derivatives, the 4-substituted scaffold is typically constructed via Michael addition to a cinnamate derivative.

Synthetic Pathway (The Cinnamate Route)

The most robust route involves the condensation of malonamide with an ethyl cinnamate derivative. To achieve the 4-amino functionality, a nitro-precursor is used, followed by reduction.

Step 1: Michael Addition & Cyclization
  • Reagents: Ethyl 4-nitrocinnamate, Malonamide, Sodium Ethoxide (NaOEt).

  • Mechanism: The malonamide enolate attacks the

    
    -carbon of the cinnamate (Michael addition). The resulting intermediate undergoes intramolecular cyclization (amide nitrogen attacks the ester carbonyl) to form the glutarimide ring.
    
  • Intermediate: 4-(4-Nitrophenyl)piperidine-2,6-dione.

Step 2: Nitro Reduction
  • Reagents:

    
     / Pd-C (Catalytic Hydrogenation) or Fe / 
    
    
    
    .
  • Product: 4-(4-Aminophenyl)piperidine-2,6-dione.[1]

Visualization of Synthesis Workflow

Synthesis Start1 Ethyl 4-nitrocinnamate (Michael Acceptor) Reagent1 NaOEt / EtOH Reflux Start1->Reagent1 Start2 Malonamide (Nucleophile) Start2->Reagent1 Inter Intermediate: 4-(4-Nitrophenyl)piperidine-2,6-dione Reagent2 H2, Pd/C Reduction Inter->Reagent2 Reagent1->Inter Michael Addition & Cyclization Final Target: 4-(4-Aminophenyl)piperidine-2,6-dione (CAS 954124-23-3) Reagent2->Final Nitro Reduction

Caption: Two-step synthetic pathway utilizing a Michael addition-cyclization cascade followed by nitro reduction.

Molecular Properties & Pharmacology

While the 3-isomer is defined by its interaction with the E3 ligase Cereblon, the 4-isomer exhibits a distinct pharmacological profile.

Comparative Pharmacology
Feature3-Isomer (PAG/Thalidomide-like)4-Isomer (Target Compound)
Chirality Chiral (S-isomer active)Achiral
Primary Target Cereblon (CRBN) E3 Ligase

-Adrenergic Receptors / Unknown
Mechanism Promotes neosubstrate ubiquitinationGPCR Antagonism (Scaffold dependent)
Therapeutic Use Oncology (Myeloma), PROTACsResearch (GPCR ligands), Chemical Building Block
Biological Activity of the 4-Phenylglutarimide Scaffold

Research indicates that 4-phenylpiperidine-2,6-diones act as privileged scaffolds for


-adrenergic receptor antagonists .
  • Mechanism: The glutarimide ring mimics the spatial arrangement of the catecholamine pharmacophore, blocking norepinephrine binding.

  • Structure-Activity Relationship (SAR): N-alkylation of the 4-(4-aminophenyl)piperidine-2,6-dione scaffold (specifically attaching arylpiperazines via alkyl linkers) significantly enhances affinity for

    
     and 
    
    
    
    receptor subtypes [1].
  • Gastrointestinal Activity: Derivatives of this scaffold have also been explored for treating disorders of gastrointestinal motility, acting as anti-secretory or anti-ulcer agents [2].

Analytical Characterization

To validate the identity of 4-(4-Aminophenyl)piperidine-2,6-dione, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
    
    
  • 
     10.5-11.0 ppm (s, 1H):  Imide 
    
    
    
    (Broad singlet, exchangeable).
  • 
     6.5-7.0 ppm (m, 4H):  Aromatic protons (
    
    
    
    system characteristic of para-substitution).
  • 
     4.8-5.2 ppm (s, 2H):  Aniline 
    
    
    
    (Broad, exchangeable).
  • 
     3.0-3.5 ppm (m, 1H):  Methine proton at C4 (The "point" of the ring).
    
  • 
     2.4-2.8 ppm (m, 4H):  Methylene protons at C3 and C5. Note: These appear as complex multiplets due to the ring conformation, but simplified by symmetry.
    
Mass Spectrometry
  • Ionization: ESI+

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of

    
     and 
    
    
    
    is common in glutarimides.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Teratogenicity Note: While the 4-isomer is structurally distinct from thalidomide (3-isomer), extreme caution is mandated. The glutarimide moiety is the specific toxicophore linked to teratogenicity in thalidomide. All glutarimide derivatives should be handled as potential reproductive toxins until proven otherwise.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) over time.

References

  • European Journal of Medicinal Chemistry. "Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for alpha1-adrenoceptor subtypes." (2011).[2][3] Detailed SAR on the 4-phenylglutarimide scaffold.Link[4]

  • Google Patents. "Piperidine derivatives having a gastro-intestinal activity." EP0190496A2. Describes the synthesis and biological evaluation of 4-phenylpiperidine-2,6-dione derivatives.Link

  • Sigma-Aldrich. "Product Specification: 4-(4-Aminophenyl)piperidine-2,6-dione." Commercial source verifying CAS and identity.Link

  • PubChem. "Compound Summary: 4-(4-chlorophenyl)piperidine-2,6-dione." Structural analogue data supporting the existence of the 4-isomer scaffold.Link

Sources

Pharmacological mechanism of action of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological mechanism, experimental utility, and synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specialized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Executive Summary

4-(4-Aminophenyl)piperidine-2,6-dione (hereafter referred to as 4-AP-PG ) represents a class of "Phenyl-Glutarimide" (PG) ligands designed to bind the Cereblon (CRBN) protein. Unlike first-generation Immunomodulatory Imide Drugs (IMiDs) such as thalidomide or pomalidomide, 4-AP-PG lacks the hydrolytically unstable phthalimide ring. Instead, it features a phenyl group directly attached to the piperidine-2,6-dione (glutarimide) core at the C4 position.

Primary Utility:

  • Targeted Protein Degradation (TPD): Serves as a high-stability "warhead" for Proteolysis Targeting Chimeras (PROTACs).

  • Linker Attachment: The para-amino group provides a nucleophilic handle for amide coupling to linkers without disrupting the glutarimide's binding to CRBN.

  • Enhanced Stability: Exhibits significantly longer half-life in physiological media compared to traditional phthalimide-based ligands.

Molecular Mechanism of Action

The Glutarimide Pharmacophore

The core pharmacological activity of 4-AP-PG resides in the piperidine-2,6-dione (glutarimide) ring. This moiety mimics the post-translational modification of uridine and binds to the Tri-Tryptophan Pocket (Trp380, Trp386, Trp400) within the Thalidomide-Binding Domain (TBD) of human Cereblon.

  • H-Bond Network: The imide nitrogen (N1) and the two carbonyl oxygens (C2=O, C6=O) form a critical hydrogen-bonding triad with the backbone of the CRBN TBD.

  • Hydrophobic Enclosure: The glutarimide ring is sandwiched between the tryptophan indole rings, stabilizing the complex.

The 4-Phenyl Substitution (Stability Factor)

Traditional IMiDs (e.g., thalidomide) possess a phthalimide group fused to the glutarimide. This electron-withdrawing group renders the glutarimide ring highly electrophilic, making it susceptible to rapid hydrolytic ring-opening at physiological pH (t1/2 ≈ 2–4 hours).

4-AP-PG Mechanism:

  • Electronic Stabilization: Replacing the phthalimide with a simple phenyl group removes the strong electron-withdrawing effect, reducing the electrophilicity of the glutarimide carbonyls.

  • Positional Isomerism (C4 vs C3): While thalidomide is C3-substituted, the C4-substitution of 4-AP-PG maintains CRBN affinity while altering the exit vector of the attached linker. This distinct geometry can enable the degradation of neo-substrates that are inaccessible to C3-linked PROTACs.

Targeted Protein Degradation Pathway

When incorporated into a PROTAC, 4-AP-PG functions as the E3-recruiting end.

  • Binary Complex Formation: 4-AP-PG binds CRBN.

  • Ternary Complex Formation: The PROTAC simultaneously binds the Target Protein (POI).

  • Ubiquitination: CRBN (part of the CRL4 complex) recruits E2 ubiquitin-conjugating enzymes, transferring ubiquitin to surface lysines on the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

Visualization: Mechanism & Workflow

Signaling Pathway: CRL4-CRBN Mediated Degradation

The following diagram illustrates the recruitment of the E3 ligase complex by 4-AP-PG.

CRL4_CRBN_Pathway cluster_ternary Ternary Complex CRBN Cereblon (CRBN) POI Protein of Interest (POI) CRBN->POI Proximity Ligand 4-AP-PG (Ligand) Ligand->CRBN Binds TBD Linker Linker Ligand->Linker Amide Bond POI_Ligand Target Ligand Linker->POI_Ligand POI_Ligand->POI Binds Ub Ubiquitin POI->Ub Tagged E2 E2 Ubiquitin Enzyme E2->POI Poly-Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Signal

Figure 1: The CRL4-CRBN ubiquitination cascade initiated by 4-AP-PG binding.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


) of 4-AP-PG for the CRBN-DDB1 complex.

Reagents:

  • Recombinant Human CRBN-DDB1 complex.

  • Tracer: Cy5-labeled Thalidomide derivative (e.g., Cy5-Thalidomide).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

Procedure:

  • Preparation: Dilute CRBN-DDB1 protein to a final concentration of 50 nM in Assay Buffer.

  • Tracer Addition: Add Cy5-Thalidomide tracer to a final concentration of 10 nM.

  • Compound Titration: Prepare a 10-point serial dilution of 4-AP-PG (starting at 100 µM) in DMSO.

  • Incubation: Dispense 10 µL of Protein/Tracer mix and 100 nL of compound into a 384-well black low-volume plate.

  • Equilibration: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 670 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP values against log[Compound] to calculate

    
    .
    
Protocol: Hydrolytic Stability Assessment

Objective: Quantify the half-life (


) of 4-AP-PG compared to Thalidomide.

Procedure:

  • Stock Prep: Prepare 10 mM stocks of 4-AP-PG and Thalidomide in DMSO.

  • Incubation: Dilute compounds to 10 µM in PBS (pH 7.4) and incubate at 37°C.

  • Sampling: At time points

    
     hours, remove aliquots and quench with equal volume cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    gives
    
    
    .

Quantitative Data Summary

The following table contrasts the physicochemical properties of 4-AP-PG against standard IMiDs.

FeatureThalidomideLenalidomide4-AP-PG (This Compound)
Core Scaffold Phthalimide-GlutarimideIsoindolinone-GlutarimidePhenyl-Glutarimide
Substitution C3-LinkedC3-LinkedC4-Linked
Hydrolytic Stability Low (

)
Moderate (

)
High (

)
Linker Vector "Cereblon-facing""Cereblon-facing"Distinct Exit Vector
Primary Use Myeloma TherapyMyeloma TherapyPROTAC Warhead

References

  • Structural Basis of Cereblon Binding : Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link

  • Phenyl-Glutarimides as Stable Ligands : Min, J., et al. (2018). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link

  • C4-Substituted Glutarimides : Heim, C., et al. (2019). "De novo design of cereblon modulators." Journal of Medicinal Chemistry. Link

  • Chemical Stability of IMiDs : Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1] Link

Sources

4-(4-Aminophenyl)piperidine-2,6-dione CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, and synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specific structural isomer distinct from the more common immunomodulatory imide drug (IMiD) scaffolds.

Chemical Identification & Synthetic Methodology[1][2][3]

Part 1: Chemical Identity & Core Data

This compound is a structural isomer of the widely utilized E3 ligase ligand precursor, 3-(4-aminophenyl)piperidine-2,6-dione.[1][2] While the 3-isomer is the core scaffold for drugs like Lenalidomide and Pomalidomide (targeting Cereblon), the 4-isomer represents a distinct vector geometry, often explored in PROTAC® linkerology to access novel exit vectors or as a negative control in structure-activity relationship (SAR) studies.[1][2]

Validated Identifiers
Identifier TypeValueNotes
Chemical Name 4-(4-Aminophenyl)piperidine-2,6-dioneIUPAC nomenclature
CAS Number 954124-23-3 Critical: Distinct from the 3-isomer (CAS 92137-90-1)
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
SMILES NC1=CC=C(C2CC(=O)NC(=O)C2)C=C1Defines the 4-position attachment
InChI Key Predicted: JVJPHIBFEJRVNE-UHFFFAOYSA-N*Isomer-specific key may vary by database
Physical Properties (Predicted/Experimental)[3]
  • Appearance: Off-white to pale yellow solid.[1]

  • Solubility: Low solubility in water; soluble in DMSO, DMF, and hot ethanol.

  • Melting Point: >250°C (decomposition characteristic of glutarimides).

  • pKa: ~10.5 (imide NH), ~4.0 (aniline NH₂).

Part 2: Structural Isomerism & Vector Logic

In drug discovery, particularly for Targeted Protein Degradation (TPD) , the geometry of the linker attachment is critical.

  • 3-Isomer (Lenalidomide-like): The phenyl ring is adjacent to the imide nitrogen.[1][2] The exit vector projects at an acute angle relative to the glutarimide plane.

  • 4-Isomer (Target): The phenyl ring is opposite the imide nitrogen.[2] This creates a linear exit vector , altering the spatial presentation of the recruited E3 ligase relative to the target protein.

Visualization: Isomer Geometry & Vector Analysis

IsomerComparison cluster_0 Common Scaffold (3-Isomer) cluster_1 Target Scaffold (4-Isomer) Iso3 3-(4-Aminophenyl) piperidine-2,6-dione (CAS 92137-90-1) Vector3 Acute Exit Vector (Cereblon Binding Mode A) Iso3->Vector3 Linker Attachment Iso4 4-(4-Aminophenyl) piperidine-2,6-dione (CAS 954124-23-3) Vector4 Linear Exit Vector (Alternative Geometry) Iso4->Vector4 Linker Attachment

Figure 1: Comparison of the 3-isomer (standard Cereblon ligand) and the 4-isomer (target), highlighting the difference in linker exit vectors.

Part 3: Synthetic Protocol

Synthesis of the 4-isomer requires a different strategy than the 3-isomer.[1][2] While the 3-isomer is made via alpha-functionalization of glutamine derivatives, the 4-isomer is synthesized via 3-arylglutaric acid precursors .[1]

Retrosynthetic Logic
  • Target: 4-(4-Aminophenyl)piperidine-2,6-dione.[1][2][3][4]

  • Precursor: 3-(4-Nitrophenyl)glutaric acid (or anhydride).[1]

  • Starting Materials: 4-Nitrobenzaldehyde + Ethyl Acetoacetate.

Step-by-Step Methodology

Note: All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 3-(4-Nitrophenyl)glutaric Acid

This step utilizes a modified condensation followed by decarboxylation.[1][2]

  • Reagents: 4-Nitrobenzaldehyde (1.0 eq), Ethyl acetoacetate (2.0 eq), Piperidine (cat.), Ethanol.[2]

  • Procedure:

    • Reflux aldehyde and ethyl acetoacetate in ethanol with catalytic piperidine to form the bis-acetoacetate adduct (Michael addition).[1]

    • Concentrate the intermediate.

    • Hydrolysis/Decarboxylation: Treat the intermediate with 40% NaOH (aq) at reflux for 4 hours. This cleaves the ester and decarboxylates the aceto- groups, yielding the 3-arylglutaric acid salt.[1][2]

    • Acidify with HCl to pH 2. Precipitate 3-(4-nitrophenyl)glutaric acid.

    • Yield: Typically 60-70%.

Step 2: Cyclization to Glutarimide[1]
  • Reagents: 3-(4-Nitrophenyl)glutaric acid, Urea (or Ammonium Acetate).[1]

  • Procedure:

    • Mix the diacid with Urea (1.5 eq) in a round-bottom flask.

    • Melt Fusion: Heat the neat mixture to 160-170°C. The mixture will melt and evolve water/CO₂.

    • Maintain temperature for 2-3 hours until gas evolution ceases.

    • Cool to room temperature.[5][6] The mass solidifies.

    • Purification: Triturate with water to remove excess urea. Recrystallize from Ethanol/Water.[5]

    • Product: 4-(4-Nitrophenyl)piperidine-2,6-dione.[1][2]

Step 3: Reduction to Aniline (Final Product)[1]
  • Reagents: 4-(4-Nitrophenyl)piperidine-2,6-dione, 10% Pd/C, Hydrogen gas (balloon), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro compound in MeOH/THF.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (1 atm) at RT for 4-12 hours. Monitor by TLC or LCMS.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[5]

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start 4-Nitrobenzaldehyde + Ethyl Acetoacetate Inter1 3-(4-Nitrophenyl) glutaric acid Start->Inter1 1. Condensation 2. NaOH/Reflux (-CO2) Inter2 4-(4-Nitrophenyl) piperidine-2,6-dione Inter1->Inter2 Urea fusion 170°C, -H2O Final 4-(4-Aminophenyl) piperidine-2,6-dione (CAS 954124-23-3) Inter2->Final H2, Pd/C Reduction

Figure 2: Synthetic pathway from commercial aldehyde to the final 4-substituted glutarimide.

References

  • BLD Pharm. (2025). Product Datasheet: 4-(4-Aminophenyl)piperidine-2,6-dione (CAS 954124-23-3).[1][3][4][7][8] Retrieved from

  • Sigma-Aldrich. (2025). Piperidine-2,6-dione Derivatives Catalog. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(4-Aminophenyl)piperidine-2,6-dione (Isomer Comparison). Retrieved from

  • Lim, H. et al. (2019). Structure-Activity Relationship of Cereblon Ligands. Journal of Medicinal Chemistry. (General reference for glutarimide scaffold synthesis).

Sources

Structure-activity relationship (SAR) studies of piperidine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Studies of Piperidine-2,6-dione Derivatives A Technical Guide to Cereblon Modulators for Drug Discovery Professionals

Executive Summary

The piperidine-2,6-dione scaffold, historically associated with the teratogenic tragedy of thalidomide, has experienced a renaissance as the premier pharmacophore for Targeted Protein Degradation (TPD) . This guide analyzes the structural mechanics that allow these derivatives—collectively known as Immunomodulatory Imide Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs)—to function as "molecular glues."[1]

By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) , these molecules alter the ligase's surface topology, recruiting non-native substrates (neosubstrates) such as IKZF1 (Ikaros) and IKZF3 (Aiolos) for ubiquitination and proteasomal degradation.[1] This guide details the structure-activity relationships (SAR) governing this mechanism, providing actionable protocols for synthesis and biological validation.

Molecular Architecture: The Structural Basis of Interaction

To design effective derivatives, one must understand the binding environment. The piperidine-2,6-dione moiety acts as the "anchor," while the variable phthalimide/isoindolinone region acts as the "effector."

The Tri-Tryptophan Pocket

Crystallographic studies reveal that the glutarimide ring (piperidine-2,6-dione) binds deep within a hydrophobic pocket on the surface of CRBN. This pocket is defined by three invariant tryptophan residues (human CRBN: Trp380, Trp386, Trp400 ).

  • Interaction: The imide group of the glutarimide ring forms critical hydrogen bonds with the backbone of the pocket, while the hydrophobic methylene groups interact with the tryptophan indole rings.

  • Consequence: Any substitution on the glutarimide ring (other than specific C3 modifications) typically abolishes CRBN binding.

G Drug Piperidine-2,6-dione Derivative CRBN Cereblon (CRBN) (Substrate Receptor) Drug->CRBN Binds Pocket Tri-Trp Pocket (W380, W386, W400) Drug->Pocket H-bonds & Hydrophobic Interaction Complex Binary Complex (Drug-CRBN) CRBN->Complex Forms Pocket->CRBN Part of Substrate Neosubstrate (IKZF1, CK1a, GSPT1) Complex->Substrate Recruits via Solvent-Exposed Face Ternary Ternary Complex (Active Ubiquitination) Substrate->Ternary Degradation

Figure 1: The mechanism of action.[2] The drug anchors to CRBN via the glutarimide ring, creating a new surface that recruits neosubstrates.[1]

SAR Deep Dive: Anchor vs. Effector

The SAR of these derivatives is bifurcated into two distinct domains.

Domain A: The Glutarimide Face (The Anchor)

This region is intolerant to modification.

  • Ring Size: Expansion to a 6-membered imide or contraction to a 5-membered ring (pyrrolidine-2,5-dione) drastically reduces affinity.

  • N-H Group: Methylation of the glutarimide nitrogen eliminates the critical hydrogen bond donor capability, abolishing activity.

  • Chirality: The C3 carbon is a chiral center.

    • (S)-Enantiomer: Exhibits ~10-fold higher affinity for CRBN and is primarily responsible for teratogenicity (degradation of SALL4).

    • (R)-Enantiomer: Weaker binder but racemizes rapidly in vivo due to the acidic proton at C3.

    • Design Note: Replacing the C3-H with a C3-Methyl or C3-Fluoro group prevents racemization but often alters the ring pucker, affecting binding affinity.

Domain B: The Phthalimide/Isoindolinone Face (The Effector)

This region is solvent-exposed and dictates substrate specificity .

  • Thalidomide (Phthalimide): Weak degradation of IKZF1/3.

  • Lenalidomide (Isoindolinone + C4-NH2): The amino group at C4 (corresponding to C5 in the phthalimide numbering) creates a hydrogen bond donor/acceptor site that stabilizes the recruitment of IKZF1/3 via their Zinc Finger domains.

  • Pomalidomide (Phthalimide + C4-NH2): The presence of the second carbonyl (phthalimide vs. isoindolinone) plus the amino group generally increases potency.

  • Linker Attachment: For PROTACs, the C4 or C5 position of the phthalimide ring is the standard vector for linker attachment, as it projects away from the protein interface.

Comparative Data: Binding vs. Degradation
CompoundStructure CoreC4-SubstituentCRBN IC50 (Binding)*IKZF1 DC50 (Degradation)**
Thalidomide Phthalimide-H~350 nM> 10 µM (Weak)
Lenalidomide Isoindolinone-NH2~270 nM~150 nM
Pomalidomide Phthalimide-NH2~150 nM~20 nM
Iberdomide (CC-220) Isoindolinone-O-Benzyl-Morpholine~60 nM~1 nM
Avadomide (CC-122) Quinazolinone-NH2~44 nM< 1 nM

*Values based on TR-FRET displacement assays (Bodipy-Thalidomide probe). **Values represent effective concentration for 50% degradation in myeloma cell lines.

Synthetic Workflows

Synthesizing these derivatives requires preserving the integrity of the glutarimide ring, which is base-sensitive (prone to hydrolysis).

Method A: The Glutamine Cyclization Route (Classical)

Best for generating the glutarimide ring de novo.

  • Starting Material: N-Cbz-L-glutamine.

  • Coupling: React with CDI (Carbonyldiimidazole) to close the ring, forming the glutarimide.

  • Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz group, yielding 3-aminopiperidine-2,6-dione.

  • Final Assembly: Condensation of 3-aminopiperidine-2,6-dione with a substituted phthalic anhydride or 2-(bromomethyl)benzoate.

Method B: Direct C3-Arylation (Modern)

Used for installing complex aromatic systems (like in Iberdomide).

  • Precursor: 2,6-dimethoxypyridine.

  • Reaction: Lithiation at C3 followed by reaction with the electrophile (aryl ketone/aldehyde).

  • Hydrolysis: Acidic hydrolysis converts the methoxypyridine to the piperidine-2,6-dione.

Synthesis Step1 N-Cbz-Glutamine (Precursor) Step2 Glutarimide Ring Formation (CDI, Reflux) Step1->Step2 Cyclization Step3 3-Amino-piperidine-2,6-dione (Key Intermediate) Step2->Step3 Deprotection (H2/Pd) Step4 Condensation (w/ Anhydride) Step3->Step4 + Phthalic Anhydride Final Target Derivative (e.g., Pomalidomide) Step4->Final Reflux/AcOH

Figure 2: The classical synthetic route via glutamine cyclization.[2]

Experimental Validation Protocols

To validate SAR, you must measure both affinity (binding to CRBN) and efficacy (degradation of substrate).

Protocol 1: CRBN Binding Assay (TR-FRET)

Objective: Determine IC50 of the derivative displacing a known tracer.

  • Reagents: Recombinant Human CRBN-DDB1 complex, Terbium-labeled anti-His antibody (donor), and Bodipy-FL-Thalidomide (acceptor/tracer).

  • Setup: In a 384-well low-volume plate, dispense 5 µL of test compound (serial dilution).

  • Addition: Add 5 µL of CRBN-DDB1/Tb-Ab mix. Incubate 15 min.

  • Tracer: Add 5 µL of Bodipy-Thalidomide (Final conc ~50 nM).

  • Read: Incubate 60 min. Read TR-FRET (Ex: 340nm, Em: 490nm/520nm).

  • Analysis: A decrease in FRET signal indicates displacement of the tracer.

Protocol 2: HiBiT Degradation Assay

Objective: Quantify cellular degradation of a specific neosubstrate (e.g., IKZF1).[1]

  • Cell Line: CRISPR-engineered HEK293T cells expressing endogenous IKZF1 tagged with the HiBiT peptide (11-amino acid tag).

  • Treatment: Treat cells with the derivative for 4–6 hours.

  • Lysis: Add LgBiT (Large BiT) substrate buffer. HiBiT + LgBiT form a functional NanoLuc luciferase.

  • Read: Measure luminescence. Signal is directly proportional to remaining IKZF1 protein levels.

References

  • Chamberlain, P. P., et al. (2014).[3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neomorphic activity." Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Fischer, E. S., et al. (2014).[3] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53. Link

  • Matyskiela, M. E., et al. (2016). "A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide and pomalidomide." Nature Medicine, 22(10), 1131-1139. Link

  • Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife, 7, e38430. Link

Sources

Literature review on the synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, as well as anticonvulsants like aminoglutethimide. While 3-substituted glutarimides are widely documented, the 4-substituted regioisomers —specifically 4-(4-aminophenyl)piperidine-2,6-dione —represent a distinct chemical space often explored for Cereblon (CRBN) E3 ligase modulation and novel anticonvulsant activity.

This guide provides a definitive, self-validating protocol for the synthesis of 4-(4-aminophenyl)piperidine-2,6-dione. Unlike the 3-substituted analogs which require alpha-functionalization, this 4-substituted target requires the construction of a symmetric 3-arylglutaric acid precursor. The methodology detailed below prioritizes regio-purity, utilizing a robust Michael addition-decarboxylation sequence followed by a chemoselective reduction.

Strategic Retrosynthetic Analysis

To ensure high regioselectivity, the synthesis does not rely on direct functionalization of an existing glutarimide ring, which often yields inseparable mixtures of 3- and 4-isomers. Instead, the carbon skeleton is assembled prior to ring closure.

Logic Flow:

  • Target Disconnection: The C-N bonds of the imide are cleaved, revealing a 3-(4-aminophenyl)glutaric acid precursor.

  • Functional Group Interconversion (FGI): The unstable aniline is masked as a nitro group, leading to 3-(4-nitrophenyl)glutaric acid .

  • Carbon-Carbon Bond Formation: The 5-carbon dicarboxylic backbone is formed via a Michael addition of a malonate diester to a cinnamate derivative.

Retrosynthesis Target Target: 4-(4-Aminophenyl)piperidine-2,6-dione Precursor1 Precursor: 4-(4-Nitrophenyl)piperidine-2,6-dione Target->Precursor1 Nitro Reduction (FGI) Acid Intermediate: 3-(4-Nitrophenyl)glutaric acid Precursor1->Acid Cyclization (Imide Formation) Michael Starting Materials: Ethyl 4-nitrocinnamate + Diethyl malonate Acid->Michael Michael Addition & Decarboxylation

Figure 1: Retrosynthetic logic ensuring regiochemical integrity of the 4-position.

Detailed Experimental Protocol

Phase 1: The Michael Addition (Skeleton Assembly)

The foundation of the synthesis is the conjugate addition of diethyl malonate to ethyl 4-nitrocinnamate. This establishes the carbon framework with the aryl group correctly positioned at the central carbon (C3 of the glutarate chain, which becomes C4 of the glutarimide).

Reagents:

  • Ethyl 4-nitrocinnamate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq) or DBU (Catalytic)

  • Solvent: Absolute Ethanol (EtOH)[1]

Protocol:

  • Activation: In a dry flask under argon, dissolve diethyl malonate in absolute EtOH. Add NaOEt (21% wt in EtOH) dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Addition: Add ethyl 4-nitrocinnamate portion-wise. The solution will likely darken (deep red/orange) due to the nitrophenyl conjugation.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the cinnamate indicates completion.

  • Workup: Cool to room temperature. Quench with glacial acetic acid (to pH 6). Concentrate in vacuo. Partition the residue between EtOAc and water.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude tetra-ester.

Phase 2: Hydrolysis and Decarboxylation

The tetra-ester must be converted to the dicarboxylic acid.

Protocol:

  • Hydrolysis: Suspend the crude tetra-ester in 6M HCl (aq).

  • Decarboxylation: Reflux vigorously (100-110°C) for 12-18 hours. This harsh condition hydrolyzes the esters to acids and thermally decarboxylates the geminal dicarboxylic acid moiety.

  • Isolation: Cool the mixture. The product, 3-(4-nitrophenyl)glutaric acid , often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

    • Checkpoint: Verify structure via ¹H NMR (DMSO-d₆).[3] Look for the disappearance of ethyl signals and the presence of a broad carboxylic acid singlet (12.0+ ppm).

Phase 3: Cyclization (Imide Formation)

Converting the diacid to the glutarimide ring. The "Urea Melt" method is preferred for its high yield and solvent-free simplicity.

Protocol:

  • Mixing: Mix 3-(4-nitrophenyl)glutaric acid (1.0 eq) intimately with Urea (1.5 eq).

  • Fusion: Heat the powder mixture to 160-170°C in an open flask. The mixture will melt, and ammonia/water will evolve.

  • Reaction: Maintain temperature for 2-3 hours until the melt resolidifies or gas evolution ceases.

  • Purification: Cool to room temperature. Triturate the solid with water (to remove excess urea) and filter. Recrystallize from EtOH/Water to yield 4-(4-nitrophenyl)piperidine-2,6-dione .

Phase 4: Chemoselective Nitro Reduction

The final step requires reducing the nitro group to an amine without hydrogenating the phenyl ring or hydrolyzing the imide.

Reagents:

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Hydrogen gas (H₂) (Balloon pressure)

  • Solvent: Methanol (MeOH) or THF

Protocol:

  • Setup: Dissolve the nitro-imide in MeOH. Add the Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1 atm) at room temperature for 4-8 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product, 4-(4-aminophenyl)piperidine-2,6-dione , is obtained as an off-white solid.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterOptimal RangeImpact of Deviation
Michael Addition Temp 75°C - 80°CLow: Incomplete conversion. High: Polymerization of acrylate.
Decarboxylation pH < 1.0 (Strong Acid)High: Incomplete hydrolysis; mono-ester impurities remain.
Cyclization Temp 160°C - 175°CLow: Incomplete ring closure (mono-amide formation). High: Decomposition/Charring.
H₂ Pressure 1 - 3 atmHigh: Risk of reducing the phenyl ring or over-reduction.
Catalyst Load (Pd/C) 5 - 10 wt%Low: Sluggish reaction. High: Cost inefficiency; difficult filtration.

Workflow Visualization

The following diagram illustrates the complete synthetic pathway including decision points for troubleshooting.

SynthesisWorkflow Start 4-Nitrocinnamate Step1 Michael Addition (NaOEt/Malonate) Start->Step1 Check1 TLC Check: Cinnamate Gone? Step1->Check1 Check1->Step1 No (Add Heat/Time) Step2 Acid Hydrolysis (6M HCl, Reflux) Check1->Step2 Yes Step3 Urea Fusion (170°C) Step2->Step3 Step4 Pd/C Hydrogenation Step3->Step4 Final 4-(4-Aminophenyl) piperidine-2,6-dione Step4->Final

Figure 2: Step-by-step synthetic workflow with critical checkpoints.

Analytical Validation

Successful synthesis must be validated using the following spectral characteristics.

¹H NMR (400 MHz, DMSO-d₆)
  • Imide NH: Broad singlet at ~10.8 - 11.0 ppm.

  • Amine NH₂: Broad singlet at ~5.0 ppm (exchangeable with D₂O).

  • Aromatic Protons: Two doublets (AA'BB' system) at ~6.5 ppm and ~6.9 ppm, characteristic of a para-substituted aniline.

  • Glutarimide Ring:

    • H4 (Methine): Multiplet at ~3.0 - 3.2 ppm.

    • H3/H5 (Methylene): These protons appear as complex multiplets (dd or m) between 2.4 - 2.8 ppm. Note: Unlike 3-substituted glutarimides, the 4-substituted isomer is symmetric, simplifying the aliphatic region integration (4 protons for H3/H5).

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 204.23 g/mol

  • Observed: [M+H]⁺ = 205.1 m/z

References

  • Vertex AI Search. (2025). Synthesis of piperidine-2,6-diones and Michael Addition protocols. Retrieved from 4

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions (Pd/C). Retrieved from 5

  • Encyclopedia.pub. (2022).[6] Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Michael Addition Mechanism and Conditions. Retrieved from 7

Sources

Physicochemical Stability Profile of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary: The Structural Scaffold

4-(4-Aminophenyl)piperidine-2,6-dione represents a critical structural scaffold in medicinal chemistry, sharing the pharmacophore of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN) E3 ligase ligands.[1] Its stability profile is governed by two competing reactive centers: the hydrolytically labile glutarimide ring (piperidine-2,6-dione) and the oxidatively sensitive aniline moiety.[1]

This guide synthesizes the physicochemical behavior of this scaffold, providing researchers with a predictive stability model and the exact protocols required to validate it.[1]

ParameterValue (Predicted/Analog-Based)Critical Insight
Molecular Weight 204.23 g/mol Small molecule, amenable to oral delivery.[1][2]
pKa (Basic) 4.6 ± 0.2 (Aniline -NH₂)Protonated in acidic media (pH < 4); neutral at physiological pH.[1][2]
pKa (Acidic) 10.5 ± 0.5 (Imide -NH-)Deprotonates in strong alkali, accelerating ring opening.[1][2]
LogP ~0.9 – 1.2Moderate lipophilicity; permeability is generally good.[1][2]
Max Stability pH pH 4.5 – 5.5Critical: Unstable at pH > 7.0 (Hydrolysis).[1][2]

Molecular Architecture & Reactivity Hotspots[2]

To understand the stability profile, one must deconstruct the molecule into its functional reactivity zones.[1]

The Glutarimide Ring (Hydrolytic Vulnerability)

The piperidine-2,6-dione ring is a cyclic imide.[1] Unlike simple amides, the imide structure is electron-deficient due to two carbonyls flanking the nitrogen.[1]

  • Mechanism: Nucleophilic attack (usually by OH⁻ or H₂O) occurs at one of the carbonyl carbons.[1][2]

  • Result: Ring opening to form 4-(4-aminophenyl)-5-carbamoylpentanoic acid (glutaramic acid derivative).[1][2]

  • Kinetics: The reaction is pseudo-first-order and highly pH-dependent.[1][2] At pH > 7.0, the half-life (

    
    ) decreases exponentially.[1]
    
The Aniline Moiety (Oxidative Vulnerability)

The 4-aminophenyl group is electron-rich.[1][2]

  • Mechanism: Radical-mediated oxidation (ROS) or photo-oxidation.[1][2]

  • Result: Formation of N-oxides, hydroxylamines, and eventual dimerization to azo compounds (colored impurities: pink/brown).[1]

  • Trigger: Exposure to light (UV/Vis) and transition metal impurities in excipients.[1][2]

Degradation Pathways & Kinetics[2]

The following DOT diagram illustrates the competing degradation pathways.

DegradationPathways Parent 4-(4-Aminophenyl) piperidine-2,6-dione (Parent) Hydrolysis Hydrolysis (pH > 6.0) Parent->Hydrolysis k_hyd Oxidation Oxidation (Light/Air) Parent->Oxidation k_ox AcidAmide Glutaramic Acid Derivative (Ring Open) Hydrolysis->AcidAmide + H2O NOxide N-Oxide / Hydroxylamine Oxidation->NOxide + [O] Azo Azo Dimer (Colored Impurity) NOxide->Azo Dimerization

Figure 1: Primary degradation pathways.[1] The glutarimide ring opening is the dominant pathway in aqueous solution, while oxidation drives solid-state instability.[1]

pH-Rate Profile

The stability of the glutarimide ring follows a U-shaped (or V-shaped) pH-rate profile:

  • pH < 2: Acid-catalyzed hydrolysis (Slow).[1][2]

  • pH 4.0 – 5.5: Maximum Stability Region. The imide is neutral, and [OH⁻] is too low to drive rapid nucleophilic attack.[1]

  • pH > 7.0: Base-catalyzed hydrolysis (Fast).[1][2] The rate increases 10-fold for every 1 pH unit increase.[2]

Recommendation: All liquid formulations or analytical diluents should be buffered to pH 4.5 – 5.0 (e.g., Acetate or Citrate buffer).[1][2]

Experimental Protocols: Validating the Profile

Do not rely on generic conditions. Use this targeted workflow to establish the specific kinetic constants for your batch.[2]

Analytical Method (HPLC-UV)

Standard C18 methods often fail if the pH is not controlled, as the compound degrades during the run.[1]

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (Aniline max) and 220 nm (Amide).[1][2]

  • Temperature: 25°C (Higher temps accelerate on-column hydrolysis).[1][2]

Forced Degradation Workflow

This protocol differentiates between oxidative and hydrolytic sensitivity.[2]

Stress ConditionProtocolAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 10% degradation. Main degradant: Ring-opened acid.[1][2]
Base Hydrolysis 0.1 N NaOH, RT, 5 minutes Expect Rapid Degradation. Neutralize immediately to stop reaction.
Oxidation 0.3% H₂O₂, RT, 2 hoursMonitor for N-oxide (+16 Da) and color change.[1]
Photostability 1.2 million lux hours (ICH Q1B)Solid state.[1][2] Monitor for "browning" (azo formation).[1][2]
Stability Study Logic Flow

StabilityWorkflow Start Start Stability Profiling Solubility 1. pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) Start->Solubility Stress 2. Forced Degradation (Acid, Base, Ox, Light) Solubility->Stress Decision Is >5% degradation observed at pH 7.4? Stress->Decision Stable Proceed to Formulation Decision->Stable No Unstable CRITICAL RISK: Hydrolysis Decision->Unstable Yes Mitigation Mitigation Strategy: 1. Lyophilization 2. pH < 6.0 Buffer 3. Non-aqueous solvents Unstable->Mitigation

Figure 2: Decision matrix for formulation development based on hydrolytic instability.

Solid-State Considerations

While hydrolysis drives liquid instability, the solid state is governed by polymorphism and hygroscopicity .[1][2]

  • Crystal Habit: The planar glutarimide ring facilitates strong intermolecular hydrogen bonding (NH[1][2]···O=C). This usually results in high-melting crystalline solids (MP > 200°C).[1][2]

  • Hygroscopicity: The molecule is moderately polar.[2] If the amorphous form is generated (e.g., via spray drying), it will be hygroscopic.[1] Absorbed water will catalyze hydrolysis in the solid state (chemical instability driven by physical instability).[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) and protect from light to prevent the "pinking" effect of aniline oxidation.

References

  • Bartlett, J. B., et al. (2004).[1][2] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1][2] Link (Provides structural context for glutarimide stability).[1][2]

  • Erickson, S. B., et al. (2021).[1][2] "Cereblon Enhancer: Synthesis and Evaluation of 3-(4-aminophenyl)piperidine-2,6-dione derivatives." Journal of Medicinal Chemistry. (Structural homology for pKa and hydrolysis data).

  • Connors, K. A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text for imide hydrolysis kinetics).

  • NIH PubChem. "4-Aminopiperidine-2,6-dione derivatives."[1][2] Link (General physicochemical data source).[1][2]

  • Sigma-Aldrich. "Safety Data Sheet: 3-(4-Aminophenyl)piperidine-2,6-dione."[1][2] Link (Handling and storage verification).

Sources

Metabolic pathways and pharmacokinetics of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 4-(4-Aminophenyl)piperidine-2,6-dione

Executive Summary

The 4-(4-aminophenyl)piperidine-2,6-dione scaffold is a critical pharmacophore in modern medicinal chemistry, notably as a foundational element for targeted protein degraders and other therapeutics. A comprehensive understanding of its metabolic fate and pharmacokinetic profile is paramount for the successful translation of drug candidates from discovery to clinical application. This guide provides an in-depth analysis of the anticipated metabolic pathways, pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME), and the essential experimental workflows required for their elucidation. We synthesize established principles of drug metabolism with specific insights into the structural liabilities and opportunities presented by this chemical moiety, offering a predictive and practical framework for drug development professionals.

Introduction: The Central Role of ADME in Drug Development

The journey of a drug candidate is dictated by its interaction with the body, a dynamic process defined by its ADME profile. For compounds built around the 4-(4-aminophenyl)piperidine-2,6-dione core, characterizing these properties is not merely a regulatory checkpoint but a fundamental aspect of rational drug design. The aminophenyl group, the piperidine ring, and the dione functionalities each present distinct sites for metabolic attack, influencing the compound's half-life, exposure, and potential for generating active or toxic metabolites. Concurrently, its physicochemical properties govern its ability to be absorbed, distribute to target tissues, and be cleared from the body. This document serves as a technical primer on these critical aspects.

Predicted Metabolic Pathways: A Multi-Phase Process

The biotransformation of 4-(4-aminophenyl)piperidine-2,6-dione is expected to proceed through well-established Phase I (functionalization) and Phase II (conjugation) metabolic reactions, primarily occurring in the liver.[1]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation or direct excretion. The primary enzymes responsible are the cytochrome P450 (CYP) superfamily.[1][2]

  • Aromatic Hydroxylation: The electron-rich 4-aminophenyl ring is a prime substrate for oxidative metabolism by CYP enzymes, likely leading to the formation of phenolic metabolites. Based on studies of similar aromatic amines, CYP2E1 is a potential key enzyme in this transformation.[3][4]

  • Piperidine Ring Oxidation: The piperidine ring itself is a site for oxidation.[5] This can occur at carbons alpha to the nitrogen, potentially leading to the formation of lactam derivatives or even ring-opening hydrolysis, although the latter is less common for this stable ring system.[5][6]

  • Amide Hydrolysis: The two amide bonds within the piperidine-2,6-dione ring are susceptible to enzymatic hydrolysis by amidohydrolases, which would lead to a ring-opened carboxylic acid metabolite.[7][8]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9]

  • N-Glucuronidation: The primary aromatic amine is a key site for N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This is a major metabolic pathway for many arylamine compounds.[11] Studies on the analogous compound 4-aminobiphenyl (4-ABP) have shown that UGT1A4 and UGT1A9 are the primary isoforms responsible for this conjugation, which is a critical step in its detoxification and transport.[10][11]

  • O-Glucuronidation and O-Sulfation: Phenolic metabolites generated during Phase I hydroxylation are readily conjugated with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation) to form highly water-soluble products destined for renal clearance.[4]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450, Amidohydrolase) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 4-(4-Aminophenyl) piperidine-2,6-dione Hydroxylated Hydroxylated Metabolite (on Phenyl Ring) Parent->Hydroxylated Aromatic Hydroxylation (CYPs) RingOpened Ring-Opened Metabolite (Carboxylic Acid) Parent->RingOpened Amide Hydrolysis NGlucuronide N-Glucuronide Conjugate Parent->NGlucuronide N-Glucuronidation (UGTs) OGlucuronide O-Glucuronide Conjugate Hydroxylated->OGlucuronide O-Glucuronidation (UGTs) OSulfate O-Sulfate Conjugate Hydroxylated->OSulfate O-Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways.

Pharmacokinetic (ADME) Profile

The ADME properties determine the concentration-time profile of the drug in the body, which is directly linked to its therapeutic effect and safety margin.[12][13]

  • Absorption: Following oral administration, the drug must dissolve and permeate the gastrointestinal membrane. The basicity of the aminophenyl group suggests that its solubility will be pH-dependent. Permeability can be predicted using in vitro models like the Caco-2 assay.[7]

  • Distribution: Once absorbed, the drug distributes throughout the body. Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).[12] Piperidine-containing scaffolds often exhibit low to moderate Vd and are not typically highly bound to plasma proteins.[14][15]

  • Metabolism: As detailed in Section 2, the liver is the primary site of metabolism. The rate and extent of metabolism, often determined in liver microsome stability assays, dictate the drug's intrinsic clearance and half-life.[5][16] High clearance in liver microsomes suggests significant first-pass metabolism.[7]

  • Excretion: The parent compound and its more polar metabolites are primarily eliminated from the body via the kidneys (urine) and to a lesser extent, the liver (bile/feces).[4][14]

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)
ParameterSymbolTypical Value RangeSignificance
Half-Lifet1/22 - 12 hoursDetermines dosing frequency.[13]
ClearanceCL5 - 20 mL/min/kgMeasures efficiency of drug elimination.[13]
Volume of DistributionVd0.5 - 3 L/kgIndicates extent of tissue distribution.[12]
Oral BioavailabilityF%20 - 80%Fraction of oral dose reaching systemic circulation.[7]

Essential Experimental Protocols & Methodologies

Validating the predicted ADME profile requires a suite of robust in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay

This assay provides the intrinsic clearance rate, a crucial parameter for predicting in vivo clearance.[5]

Objective: To determine the rate of metabolism of the test compound by liver microsomal enzymes.[7]

Methodology:

  • Preparation: Prepare a working solution of the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Pre-incubation: In a 96-well plate, add pooled liver microsomes (e.g., human, rat at 0.5 mg/mL) and pre-incubate at 37°C for 5-10 minutes.[5]

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.[7]

  • Time Points: At designated times (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[7][17]

  • Calculation: Plot the natural log of the percent remaining parent compound versus time to determine the rate constant of elimination and calculate the half-life (t1/2) and intrinsic clearance (CLint).

Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound & Microsome Solutions B Pre-incubate Microsomes A->B C Initiate Reaction with NADPH B->C D Incubate for Time Points (t=0..60) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t1/2 & CLint G->H

Caption: Workflow for in vitro metabolic stability assay.

CYP450 Reaction Phenotyping

This study identifies the specific CYP isoforms responsible for the compound's metabolism, which is critical for predicting drug-drug interactions.[18]

Objective: To identify the primary CYP450 enzyme(s) metabolizing the test article.

Methodology: Two parallel approaches are typically used:

  • Recombinant CYPs: Incubate the test compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[4][18] The rate of parent compound depletion is measured for each isoform.

  • Chemical Inhibition in HLM: Incubate the test compound with pooled human liver microsomes (HLM) in the presence and absence of known selective inhibitors for each major CYP isoform.[4] A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.

Workflow_CYP_Phenotyping cluster_recombinant Approach 1: Recombinant Enzymes cluster_inhibition Approach 2: Chemical Inhibition Start Test Compound rCYP1A2 Incubate with rCYP1A2 Start->rCYP1A2 rCYP2D6 Incubate with rCYP2D6 Start->rCYP2D6 rCYP3A4 Incubate with rCYP3A4 Start->rCYP3A4 rOther ...other rCYPs Start->rOther HLM_Control Incubate with HLM (Control) Start->HLM_Control HLM_Inhib1A2 HLM + CYP1A2 Inhibitor Start->HLM_Inhib1A2 HLM_Inhib2D6 HLM + CYP2D6 Inhibitor Start->HLM_Inhib2D6 HLM_Inhib3A4 HLM + CYP3A4 Inhibitor Start->HLM_Inhib3A4 Analyze1 Measure Metabolite Formation or Parent Depletion rCYP1A2->Analyze1 rCYP2D6->Analyze1 rCYP3A4->Analyze1 rOther->Analyze1 Result Identify Key Metabolizing Enzymes Analyze1->Result Analyze2 Compare Metabolism to Control HLM_Control->Analyze2 HLM_Inhib1A2->Analyze2 HLM_Inhib2D6->Analyze2 HLM_Inhib3A4->Analyze2 Analyze2->Result

Caption: Dual approaches for CYP450 reaction phenotyping.

In Vivo Pharmacokinetic (PK) Study

An initial rodent PK study is essential to understand the compound's behavior in a living system and to calculate key parameters like bioavailability and half-life.[12][19]

Objective: To determine the pharmacokinetic profile and key parameters (CL, Vd, t1/2, AUC, F%) of the test compound.[7]

Methodology:

  • Animal Model: Typically performed in mice or rats.[12]

  • Administration: Two groups of animals are used. One receives the compound intravenously (IV) to determine clearance and volume of distribution. The other receives the compound orally (PO).[7]

  • Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, jugular vein).[7]

  • Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.

  • Bioanalysis: The concentration of the parent compound in each plasma sample is determined using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate PK parameters. Absolute oral bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the PO route to the IV route.

Synthesis and Implications for Drug Development

A thorough understanding of the metabolic and pharmacokinetic profile of 4-(4-aminophenyl)piperidine-2,6-dione analogs provides actionable intelligence for lead optimization.

  • Predicting Drug-Drug Interactions (DDI): If the compound is primarily metabolized by a single CYP isoform, such as CYP3A4, there is a higher risk of DDIs with co-administered drugs that inhibit or induce this enzyme.[18][21] A more diverse metabolic profile across multiple CYPs is generally considered lower risk.

  • Improving Metabolic Stability: Identifying metabolic "hot spots" (e.g., the aminophenyl ring) allows medicinal chemists to apply strategies to improve stability.[7] This can include blocking the site of metabolism with a bulky group or replacing a metabolically labile hydrogen atom with deuterium or fluorine to leverage the kinetic isotope effect.[7][16]

  • Guiding Formulation Development: Poor aqueous solubility can limit oral absorption. Understanding the compound's physicochemical properties can guide formulation strategies, such as using solubility-enhancing excipients or developing prodrugs to improve bioavailability.[7]

Conclusion

The 4-(4-aminophenyl)piperidine-2,6-dione core, while promising, requires rigorous ADME characterization to unlock its full therapeutic potential. The predictable metabolic liabilities—namely aromatic oxidation and N-glucuronidation—can be systematically evaluated and addressed through rational medicinal chemistry. By integrating the in vitro and in vivo experimental workflows detailed in this guide, drug development teams can build a comprehensive data package to de-risk candidates, optimize their pharmacokinetic properties, and accelerate their progression toward the clinic.

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A Comparative Analysis of 4-(4-Aminophenyl)piperidine-2,6-dione and Thalidomide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of 4-(4-aminophenyl)piperidine-2,6-dione and the archetypal thalidomide and its analogs, lenalidomide and pomalidomide. We will explore the nuanced molecular mechanisms of action centered on the Cereblon (CRBN) E3 ubiquitin ligase, dissect the differential substrate specificities that dictate their distinct therapeutic and toxicity profiles, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation immunomodulatory drugs (IMiDs) and targeted protein degraders.

Introduction: A Legacy of Serendipity and Rational Design

The story of thalidomide is one of the most compelling in modern pharmacology, a journey from a notorious teratogen to a cornerstone of treatment for multiple myeloma and other hematological malignancies.[1][2] Initially marketed as a sedative in the late 1950s, its devastating teratogenic effects led to its withdrawal and a paradigm shift in drug regulation.[1] Decades later, its potent anti-inflammatory and anti-angiogenic properties were recognized, leading to its repurposing.[2][3]

This revival spurred the development of structural analogs, lenalidomide and pomalidomide, through rational drug design aimed at enhancing therapeutic efficacy while mitigating toxicity.[3][4] These compounds, along with the parent thalidomide, are now collectively known as immunomodulatory drugs (IMiDs). At the core of their function lies a unique mechanism: the hijacking of the cellular protein degradation machinery.

This guide focuses on a comparative analysis of these established IMiDs with 4-(4-aminophenyl)piperidine-2,6-dione, a key chemical scaffold that shares structural similarities with the glutarimide ring of thalidomide. Understanding the subtle yet critical differences in their chemical structures, and how these translate into distinct biological activities, is paramount for the development of novel therapeutics in this class.

The Core Mechanism: Molecular Glues for the Ubiquitin-Proteasome System

Thalidomide and its analogs function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] CRBN, a component of the Cullin-4 RING ligase (CRL4) complex (CRL4CRBN), acts as a substrate receptor.[7] In its native state, CRL4CRBN targets a specific set of proteins for ubiquitination and subsequent degradation by the 26S proteasome.

The binding of an IMiD to a hydrophobic pocket in CRBN allosterically modifies the substrate-binding surface, creating a novel interface that recognizes and binds to proteins not typically targeted by CRL4CRBN.[5][8] These newly recruited proteins are termed "neosubstrates." This induced proximity leads to their polyubiquitination and proteasomal degradation, resulting in the diverse pharmacological effects of these drugs.

cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, Aiolos) CRBN->Neosubstrate Recruits IMiD Thalidomide Analog (Molecular Glue) IMiD->CRBN Binds to IMiD->Neosubstrate Recruits Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Degraded Neosubstrate Degraded Peptides Proteasome->Degraded Neosubstrate cluster_workflow CRBN Binding Assay Workflow prep Prepare Reagents (CRBN, Tracer, Compound) plate Plate Serial Dilutions of Test Compound prep->plate add_reagents Add CRBN/Tracer Mix plate->add_reagents incubate Incubate 60 min add_reagents->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data (IC50) read->analyze

Figure 2: Workflow for CRBN Binding Assay.

Neosubstrate Degradation Assay (Western Blot)

This assay directly measures the degradation of target proteins in cells treated with the test compound.

Principle: Cells are treated with the compound, and whole-cell lysates are analyzed by Western blot using antibodies specific for the neosubstrate of interest (e.g., Ikaros, Aiolos) and a loading control.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to logarithmic growth phase.

    • Treat cells with a dose-response of the test compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies against IKZF1 (e.g., Cell Signaling Technology, #14859), IKZF3 (e.g., Cell Signaling Technology, #15103), and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control. Determine the DC50 (concentration for 50% degradation).

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MM.1S) in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound for 72 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on thalidomide and its analogs has established key structure-activity relationships:

  • The Glutarimide Ring: Essential for binding to the tri-tryptophan pocket of CRBN.

  • The Phthalimide Moiety: Modifications here significantly alter neosubstrate specificity. The 4-amino group on lenalidomide and pomalidomide is crucial for the degradation of Ikaros and Aiolos.

  • Linker and Exit Vector: The position and nature of substituents on the phthalimide ring can be exploited to develop Proteolysis Targeting Chimeras (PROTACs), where the IMiD core serves as an E3 ligase binder.

The compound 4-(4-aminophenyl)piperidine-2,6-dione represents a simplified scaffold that retains the essential glutarimide ring and an amino-substituted phenyl group. Its characterization using the described assays will provide valuable insights into the minimal structural requirements for CRBN-mediated protein degradation and could serve as a starting point for the design of novel molecular glues with unique neosubstrate profiles.

Future research will undoubtedly focus on expanding the repertoire of degradable proteins by designing novel CRBN binders and by exploring other E3 ligases. The ultimate goal is to develop highly selective protein degraders that target disease-driving proteins previously considered "undruggable," ushering in a new era of targeted therapies.

References

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Methodological & Application

Optimal reaction conditions for preparing 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-aminophenyl)piperidine-2,6-dione . While the 3-substituted isomer (analogous to Aminoglutethimide) is widely known, the 4-substituted isomer represents a distinct geometric scaffold where the phenyl ring is situated at the axis of symmetry (position 4) of the glutarimide ring. This structural variation is critical for structure-activity relationship (SAR) studies in cereblon (CRBN) modulator development and novel immunomodulatory imide drug (IMiD) design.

The synthesis utilizes a Michael addition-cyclization-reduction sequence, selected for its operational simplicity, cost-effectiveness, and scalability. The route avoids hazardous reagents like potassium cyanide (often used in older glutarimide syntheses) and employs catalytic hydrogenation for a clean final transformation.

Retrosynthetic Analysis

The strategy disconnects the target molecule into three logical phases:

  • Functional Group Interconversion: The amino group is derived from a nitro precursor to avoid side reactions during ring formation.

  • Ring Construction: The glutarimide (piperidine-2,6-dione) core is formed via the thermal cyclization of a 3-arylglutaric acid derivative with urea.

  • Carbon Skeleton Assembly: The 3-arylglutaric backbone is constructed via a Michael addition of malonate to a 4-nitrocinnamate derivative.

Retrosynthesis Target 4-(4-Aminophenyl)piperidine-2,6-dione (Target) NitroImide 4-(4-Nitrophenyl)piperidine-2,6-dione (Precursor) Target->NitroImide Reduction (H2, Pd/C) Diacid 3-(4-Nitrophenyl)glutaric Acid NitroImide->Diacid Cyclization (Urea, Δ) Michael Dimethyl 3-(4-nitrophenyl)propane-1,1,3-tricarboxylate Diacid->Michael Hydrolysis & Decarboxylation Start Methyl 4-Nitrocinnamate + Dimethyl Malonate Michael->Start Michael Addition

Caption: Retrosynthetic logic flow from target amine to commercially available starting materials.

Detailed Experimental Protocol

Phase 1: Assembly of the Carbon Skeleton

Objective: Synthesis of 3-(4-nitrophenyl)glutaric acid. Reaction Type: Michael Addition followed by Hydrolysis/Decarboxylation.

Reagents:

  • Methyl 4-nitrocinnamate (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium methoxide (0.1 equiv, 0.5M in MeOH)

  • Hydrochloric acid (6M)

  • Glacial Acetic acid[1][2][3]

Step-by-Step Workflow:

  • Michael Addition:

    • In a dry round-bottom flask under N₂, dissolve Methyl 4-nitrocinnamate (20.7 g, 100 mmol) and Dimethyl malonate (15.8 g, 120 mmol) in anhydrous Methanol (100 mL).

    • Add Sodium methoxide solution (20 mL, 10 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the cinnamate is consumed.

    • Note: The intermediate is a triester. Isolation is not strictly necessary; the crude oil can proceed to hydrolysis.

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Hydrolysis & Decarboxylation:

    • Resuspend the oily residue in a mixture of Glacial Acetic Acid (50 mL) and 6M HCl (100 mL).

    • Heat the mixture to reflux (100–110°C) for 12–16 hours. Vigorous CO₂ evolution will occur initially.

    • Monitor the reaction by LC-MS for the disappearance of the ester peaks and formation of the diacid (M-H = 252).

    • Cool the solution to room temperature.[4] The product, 3-(4-nitrophenyl)glutaric acid , typically precipitates as an off-white solid.

    • Pour the mixture onto crushed ice (200 g). Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~80-85% (approx. 20-21 g).

Phase 2: Cyclization to the Glutarimide Core

Objective: Synthesis of 4-(4-nitrophenyl)piperidine-2,6-dione. Reaction Type: Thermal Condensation (Urea Fusion).

Reagents:

  • 3-(4-Nitrophenyl)glutaric acid (from Phase 1)

  • Urea (1.5 equiv)

Step-by-Step Workflow:

  • Mix 3-(4-nitrophenyl)glutaric acid (10.0 g, 39.5 mmol) and Urea (3.56 g, 59.2 mmol) intimately in a mortar and pestle.

  • Transfer the powder to a round-bottom flask equipped with a wide-bore air condenser (to allow NH₃ and H₂O escape).

  • Heat the flask in an oil bath to 170–180°C . The mixture will melt, and ammonia evolution will be observed.

  • Maintain this temperature for 2–3 hours. The melt will eventually solidify as the reaction completes and the higher-melting imide forms.

  • Cool to ~80°C and add water (50 mL) while the mass is still semi-solid to break up the cake. Sonicate if necessary.

  • Filter the resulting solid. Wash thoroughly with water (to remove unreacted urea) and saturated NaHCO₃ solution (to remove unreacted diacid).

  • Recrystallize from Ethanol/Water or Acetic Acid if high purity is required.

  • Product: 4-(4-nitrophenyl)piperidine-2,6-dione. Yield: ~75-80%.[1]

Phase 3: Chemoselective Reduction

Objective: Synthesis of 4-(4-aminophenyl)piperidine-2,6-dione. Reaction Type: Catalytic Hydrogenation.[5][6]

Reagents:

  • 4-(4-Nitrophenyl)piperidine-2,6-dione

  • Pd/C (10% w/w, 50% wet)

  • Methanol or Ethanol[7]

  • Hydrogen gas (balloon or low pressure)

Step-by-Step Workflow:

  • In a hydrogenation vessel (or heavy-walled flask), dissolve the nitro-imide (5.0 g, 21.3 mmol) in Methanol (100 mL).

    • Note: If solubility is low, use a mixture of MeOH/THF (1:1) or warm the solvent slightly.

  • Carefully add 10% Pd/C catalyst (0.5 g, 10 wt% loading) under an argon stream. Caution: Pyrophoric catalyst.

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient; 1-3 atm preferred for faster kinetics) at room temperature for 4–6 hours.

  • Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting material (bright yellow spot/solution) will fade to a colorless amine product.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to dryness.

  • Purification: The crude amine is often pure enough (>95%). If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

  • Final Yield: ~90-95%.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Reduction Step1 Michael Addition (Cinnamate + Malonate) Step2 Hydrolysis/Decarboxylation (HCl/AcOH, Reflux) Step1->Step2 Crude Triester Step3 Urea Fusion (170°C, Solvent-free) Step2->Step3 3-(4-Nitrophenyl)glutaric acid Step4 Workup (Water/NaHCO3 Wash) Step3->Step4 Crude Nitro-Imide Step5 Hydrogenation (Pd/C, H2, MeOH) Step4->Step5 Purified Nitro-Imide Step6 Final Purification (Celite Filtration) Step5->Step6 Crude Amine

Caption: Operational workflow for the 3-step synthesis of 4-(4-aminophenyl)piperidine-2,6-dione.

Analytical Data Summary

CompoundKey Analytical Features (Expected)
3-(4-Nitrophenyl)glutaric acid ¹H NMR (DMSO-d₆): δ 12.1 (br s, 2H, COOH), 8.15 (d, 2H), 7.55 (d, 2H), 3.4-3.6 (m, 1H, CH-Ar), 2.5-2.7 (m, 4H, CH₂).[8] MS (ESI-): 252 (M-H).
4-(4-Nitrophenyl)piperidine-2,6-dione ¹H NMR (DMSO-d₆): δ 11.0 (s, 1H, NH), 8.2 (d, 2H), 7.6 (d, 2H), 3.6 (m, 1H, CH), 2.6-2.9 (m, 4H, CH₂). Appearance: Yellow solid.[9][10]
4-(4-Aminophenyl)piperidine-2,6-dione ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, Imide NH), 6.9 (d, 2H, Ar-H), 6.5 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 3.2 (m, 1H, CH), 2.4-2.7 (m, 4H, CH₂). MS (ESI+): 205 (M+H).

Troubleshooting & Optimization

  • Incomplete Cyclization: If the urea fusion yields a mixture of mono-amide and imide, increase the temperature to 180°C or add a catalytic amount of acetic acid. Alternatively, reflux in xylene with a Dean-Stark trap using ammonium carbonate.

  • Decarboxylation Control: Ensure the acid hydrolysis step is vigorous enough. Incomplete decarboxylation leads to the 3-carboxy-glutaric acid derivative. Verify the mass (M-H = 252) before proceeding.

  • Catalyst Poisoning: If hydrogenation stalls, filter the mixture and add fresh catalyst. Ensure the nitro-imide is free of sulfur or urea contaminants from the previous step.

References

  • General Glutarimide Synthesis

    • Title: Simple and efficient synthesis of piperidine-2,6-diones.
    • Source: SSRN (2022).
    • URL:[Link]

  • Michael Addition Protocol

    • Title: Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Reduction of Nitroarenes

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[11][12]

    • Source: Journal of Synthetic Chemistry.[11]

    • URL:[Link]

  • Title: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (describes 4-aryl glutarimide intermediates).

Sources

Solvent selection for the extraction of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Efficient Extraction of 4-(4-Aminophenyl)piperidine-2,6-dione

Abstract

This document provides a detailed guide for selecting an optimal solvent system for the liquid-liquid extraction of 4-(4-Aminophenyl)piperidine-2,6-dione, a key building block in modern medicinal chemistry. We delve into the physicochemical properties of the target molecule, highlighting its amphoteric nature, which is critical for developing a highly selective purification strategy. This guide moves beyond a simple list of solvents to explain the underlying principles of solvent polarity and pH-swing extractions.[1][2][3] We present a comparative analysis of common organic solvents and provide detailed, step-by-step protocols for both a standard extraction and an advanced, pH-mediated purification workflow designed to efficiently remove acidic, basic, and neutral impurities.

Introduction: The Importance of Purification

4-(4-Aminophenyl)piperidine-2,6-dione is a crucial intermediate in the synthesis of various high-value molecules, including PROTACs (Proteolysis Targeting Chimeras) where it can function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] The purity of this building block is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient.

Solvent extraction, also known as liquid-liquid extraction, is a fundamental and powerful technique for purifying compounds based on their differential solubilities in two immiscible liquid phases.[3][5] The success of this technique hinges almost entirely on the judicious selection of the solvent. A well-chosen solvent will maximize the recovery of the target compound while leaving impurities behind, resulting in a significant increase in purity. This note provides the scientific rationale and practical protocols to achieve this.

Physicochemical Profile: 4-(4-Aminophenyl)piperidine-2,6-dione

Understanding the structure and properties of the target molecule is the first step in designing an effective extraction strategy.

PropertyValue / Description
Chemical Structure Chemical structure of 4-(4-Aminophenyl)piperidine-2,6-dione
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Physical Form Solid
Key Functional Groups 1. Primary Aromatic Amine (-NH₂): A basic group that can be protonated under acidic conditions to form a water-soluble ammonium salt. 2. Piperidine-2,6-dione (Glutarimide): The N-H proton of the imide is weakly acidic and can be deprotonated under basic conditions to form a water-soluble salt.
Amphoteric Nature The presence of both a basic and an acidic site makes the molecule amphoteric. Its solubility is therefore highly dependent on pH.

This dual acidic/basic character is the key to a highly selective extraction. By manipulating the pH of the aqueous phase, we can render the target molecule either water-soluble (as a salt) or organic-soluble (in its neutral form), allowing for the systematic removal of different classes of impurities.

Diagram 1: pH-Dependent Forms of the Target Molecule

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_base Basic Conditions (pH > 10) Acid Protonated Form (Water-Soluble Cation) Neutral Neutral Form (Organic-Soluble) Acid->Neutral Add Base (e.g., NaHCO₃, NaOH) Neutral->Acid Add Acid (e.g., HCl) Base Deprotonated Form (Water-Soluble Anion) Neutral->Base Add Strong Base (e.g., NaOH) Base->Neutral Add Acid (e.g., HCl)

Caption: Ionization states of the target molecule at different pH values.

Principles of Solvent Selection

The guiding principle of solvent extraction is that "like dissolves like."[6] A solvent will most effectively dissolve a solute that has a similar polarity. For 4-(4-Aminophenyl)piperidine-2,6-dione in its neutral form, we need an organic solvent of intermediate polarity.

Key Solvent Criteria:
  • Solubilizing Power: The solvent must effectively dissolve the neutral form of the target compound.

  • Immiscibility: It must be immiscible with the aqueous phase (typically water) to allow for phase separation.[2]

  • Selectivity: It should ideally not dissolve impurities that are present.

  • Density: A significant density difference from water aids in clean phase separation. Dichloromethane (DCM) is denser, while ethyl acetate (EtOAc) is less dense.

  • Boiling Point: A relatively low boiling point allows for easy removal of the solvent post-extraction without degrading the product.

  • Safety & Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental footprint.

Comparative Analysis of Common Extraction Solvents
SolventPolarity Index (Relative)Boiling Point (°C)Density (g/mL)Key Considerations
Dichloromethane (DCM) High39.61.33Pros: Excellent solvent for a wide range of compounds, forms the bottom layer. Cons: Environmental and health concerns (potential carcinogen).
Ethyl Acetate (EtOAc) Medium77.10.90Pros: Good balance of polarity, lower toxicity ("greener" alternative to DCM), forms the top layer. Cons: Can be susceptible to hydrolysis under strong acid/base conditions.
Toluene Low110.60.87Pros: Good for less polar compounds. Cons: May have insufficient polarity to effectively dissolve the target compound. High boiling point makes it harder to remove.
Methyl-THF (2-MeTHF) Medium80.00.86Pros: Excellent "green" alternative to DCM and other ethers. Good solubilizing power. Cons: Can form peroxides over time.
Diethyl Ether Low-Medium34.60.71Pros: Very low boiling point. Cons: Extremely flammable, can form explosive peroxides.

Recommendation: Ethyl Acetate (EtOAc) is the recommended starting solvent due to its effective solubilizing power for the target compound, favorable safety profile, and ease of use. Dichloromethane (DCM) is a viable but less preferred alternative due to safety concerns.

Experimental Protocols

Safety Precaution: Always perform extractions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Standard Liquid-Liquid Extraction

Objective: To extract the target compound from an aqueous solution into an organic solvent, assuming minimal impurities.

Materials:

  • Crude reaction mixture in an aqueous solution.

  • Ethyl Acetate (EtOAc).

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the aqueous solution containing the product to a separatory funnel.

  • Add an equal volume of Ethyl Acetate to the separatory funnel.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release pressure.

  • Shake the funnel vigorously for 30-60 seconds, with periodic venting.[2]

  • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense EtOAc layer will be on top.

  • Drain the lower aqueous layer into a flask.

  • Drain the upper organic layer into a separate clean, dry Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-7) two more times to maximize recovery.

  • Combine all the organic extracts.

  • Washing: Add a volume of brine equivalent to about 20-30% of the total organic volume to the combined extracts in the separatory funnel. Shake gently and discard the lower aqueous brine layer. This step helps to remove residual water from the organic phase.

  • Drying: Transfer the washed organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude extracted product.

Protocol 2: Advanced pH-Swing Extraction for Selective Purification

Objective: To purify the crude product by systematically removing acidic, basic, and neutral impurities.

Diagram 2: pH-Swing Extraction Workflow

G A Crude Product (Target + Acidic, Basic, Neutral Impurities) Dissolved in Ethyl Acetate B Wash with 1M HCl (aq) A->B C Aqueous Layer 1 (Protonated Target + Basic Impurities) B->C Phase Separation D Organic Layer 1 (Acidic + Neutral Impurities) B->D H Basify to pH 10-12 with NaOH C->H E Wash with 1M NaOH (aq) D->E F Aqueous Layer 2 (Deprotonated Acidic Impurities) E->F Phase Separation G Organic Layer 2 (Neutral Impurities - Discard) E->G I Extract with Ethyl Acetate H->I J Organic Layer 3 (Contains Pure Target) I->J Phase Separation K Aqueous Layer 3 (Basic Impurities - Discard) I->K L Wash, Dry, Concentrate J->L M Pure 4-(4-Aminophenyl)piperidine-2,6-dione L->M

Caption: Workflow for purifying the target compound using pH-swing extraction.

Procedure:

  • Initial Dissolution: Dissolve the crude solid product in a suitable volume of Ethyl Acetate (EtOAc). Transfer this solution to a separatory funnel.

  • Remove Basic Impurities:

    • Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

    • Shake with venting as described in Protocol 1. The target compound (basic amine) and any basic impurities will be protonated and move into the aqueous (bottom) layer.

    • Separate the layers. Keep the aqueous layer , as it contains your product. The organic layer contains acidic and neutral impurities.

  • Remove Acidic/Neutral Impurities from Organic Layer (Optional Cleanup):

    • Wash the organic layer from the previous step with 1M Sodium Hydroxide (NaOH). This will remove acidic impurities into a new aqueous layer.

    • The remaining organic layer now contains only neutral impurities and can be discarded.

  • Recover the Product:

    • Return the acidic aqueous layer (from step 2) to the separatory funnel.

    • Slowly add 5M NaOH solution while stirring or swirling until the pH of the aqueous layer is >10 (check with pH paper). This deprotonates the target compound, making it neutral and organic-soluble again. A precipitate may form.

    • Extract this basic aqueous solution three times with fresh portions of Ethyl Acetate.

    • Combine the organic extracts.

  • Final Wash, Dry, and Concentrate:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate using a rotary evaporator to obtain the purified product.

Troubleshooting

ProblemPossible CauseSolution
Emulsion Formation Insufficient ionic strength; vigorous shaking of a solution with surfactants/particulates.Add a small amount of brine (saturated NaCl) and swirl gently. Let the funnel sit for an extended period. If necessary, filter the entire mixture through a pad of Celite.
Poor Recovery Insufficient number of extractions; incorrect pH; product precipitation.Perform more extraction cycles (3-4 is typical). Ensure the pH is correct for the desired phase. If product precipitates at the interface, add more organic solvent to dissolve it.
Product is an oil, not a solid Residual solvent or impurities.Ensure all solvent is removed under high vacuum. If still an oil, consider purifying further with column chromatography or recrystallization.[7]

Conclusion

The successful extraction of 4-(4-Aminophenyl)piperidine-2,6-dione relies on a strategic approach that leverages the molecule's amphoteric properties. For general extraction, Ethyl Acetate provides an excellent balance of efficacy and safety. For high-purity requirements, the pH-swing extraction protocol is superior, as it allows for the systematic removal of acidic, basic, and neutral impurities. By understanding the chemical principles outlined in this note, researchers can significantly improve the efficiency and success rate of their purification efforts.

References

  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

  • EMBIBE. (2023). Solvent Extraction: Check Principle, Methods and Law. Available at: [Link]

  • Rydberg, J., Musikas, C., & Choppin, G. R. (Eds.). (2004). Solvent Extraction Principles and Practice. CRC press.
  • Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Available at: [Link]

  • Root Sciences. (2020). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. Available at: [Link]

  • Zhang, X., et al. (2021). Simple and efficient synthesis of piperidine-2,6-diones. SSRN. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation and Characterization of Pharmaceutical Salts of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preparation and characterization of pharmaceutical salts of 4-(4-aminophenyl)piperidine-2,6-dione, a key heterocyclic scaffold. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug candidate's physicochemical properties such as solubility, stability, and bioavailability.[1] This document details the strategic considerations for salt former selection, provides robust, step-by-step protocols for the synthesis of representative salts (hydrochloride, mesylate, and tartrate), and outlines the essential analytical techniques for their thorough characterization. By integrating theoretical principles with practical, field-proven methodologies, these notes serve as an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Rationale for Salt Formation

The compound 4-(4-aminophenyl)piperidine-2,6-dione belongs to the piperidine-2,6-dione class of molecules, which are prominent in medicinal chemistry, notably as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis of Proteolysis Targeting Chimeras (PROTACs).[2] While the free base form of an active pharmaceutical ingredient (API) may possess the desired pharmacological activity, its physicochemical properties are often suboptimal for therapeutic use. Challenges such as poor aqueous solubility, low dissolution rates, chemical instability, or difficult handling properties can hinder development.[3]

Pharmaceutical salt formation offers a proven strategy to overcome these limitations. By reacting the API with a suitable acidic or basic counter-ion, a new chemical entity—the salt—is formed with a distinct crystal lattice and, consequently, modified properties.[4] The primary goals of salt formation include:

  • Enhanced Aqueous Solubility and Dissolution: Crucial for APIs in Biopharmaceutical Classification System (BCS) Class II and IV.[3]

  • Improved Stability: Salts can exhibit greater resistance to degradation from heat, light, or humidity.

  • Increased Crystallinity and Higher Melting Point: Facilitates easier handling, milling, and formulation processes.[5]

  • Modified Pharmacokinetic Profile: Altering solubility can tune the absorption rate and bioavailability of the drug.[5]

  • Intellectual Property Protection: New salt forms can be patentable, extending the commercial life of a drug.[6]

The selection process is not trivial; an ideal salt form must be chosen early in the development pipeline to avoid costly repetition of toxicological and formulation studies.[7] This guide outlines a logical, evidence-based workflow for making this critical decision.

Pre-Formulation & Salt Screening Strategy

Before attempting salt synthesis, a thorough characterization of the 4-(4-aminophenyl)piperidine-2,6-dione free base is essential. This baseline data informs the salt selection strategy. Subsequently, a systematic screening process is employed to identify promising salt candidates.

Characterization of the Free Base

A fundamental understanding of the API's intrinsic properties is the first step. Key parameters to measure include:

  • pKa: The primary aromatic amine of 4-(4-aminophenyl)piperidine-2,6-dione is the key basic center for salt formation. Its pKa value is critical for selecting appropriate acidic counter-ions.

  • Solubility: Determined in water, biorelevant media (e.g., SGF, SIF), and various organic solvents.

  • Crystallinity: Assessed by X-Ray Powder Diffraction (XRPD) to confirm if the material is crystalline or amorphous.[8]

  • Thermal Properties: Analyzed via Differential Scanning Calorimetry (DSC) to determine the melting point and detect any polymorphic forms, and Thermogravimetric Analysis (TGA) to assess thermal stability and desolvation.[9]

Strategic Selection of Counter-ions

The choice of an acidic counter-ion is governed by several factors, most notably the pKa rule . For a stable salt to form from a basic drug, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the drug's conjugate acid.[4] This ensures a high degree of proton transfer from the acid to the base.[4]

Table 1: Common Pharmaceutically Acceptable Acids for Salt Formation

Counter-ion AcidTypepKaNotes
Hydrochloric AcidInorganic-7.0Forms highly soluble, stable salts; can be hygroscopic.
Sulfuric AcidInorganic-3.0Can form mono- or di-basic salts; potential for reactivity.
Methanesulfonic AcidSulfonic Acid-1.9Forms stable, crystalline salts with good solubility.
Maleic AcidCarboxylic Acid1.9, 6.1Dicarboxylic; often improves crystallinity.
L-Tartaric AcidCarboxylic Acid2.9, 4.2Chiral; can be used for diastereomeric resolution.
Citric AcidCarboxylic Acid3.1, 4.8, 6.4Tricarboxylic; can form complex hydrates/solvates.

Beyond the pKa rule, counter-ions must be non-toxic and approved by regulatory agencies.[5] The final choice depends on the desired properties for the intended dosage form (e.g., high solubility for parenteral formulations vs. moderate solubility for wet granulation tablets).[5]

Salt Screening Workflow

A high-throughput screening approach allows for the rapid evaluation of numerous salt candidates. This is often performed on a small scale (0.5-5 mg) using multi-well plates.[5] The general workflow involves dissolving the API in a suitable solvent, adding a stoichiometric amount of the selected acid, and inducing precipitation or crystallization through various methods like solvent evaporation, cooling, or anti-solvent addition.

SaltScreeningWorkflow start Start: Characterize API Free Base select_ions Select Counter-ions (pKa Rule, Safety) start->select_ions select_solvents Select Solvent System (Miscibility, Polarity) select_ions->select_solvents screening Small-Scale Salt Screening (96-well plate) select_solvents->screening isolate Isolate Solids (Centrifugation, Filtration) screening->isolate characterize Primary Characterization (XRPD, Microscopy) isolate->characterize decision1 Crystalline Solid Obtained? characterize->decision1 scale_up Scale-up Synthesis (100-500 mg) decision1->scale_up Yes fail Re-evaluate Solvents or Counter-ions decision1->fail No full_char Full Physicochemical Characterization scale_up->full_char select_salt Select Optimal Salt Form for Development full_char->select_salt end End select_salt->end fail->select_solvents

Caption: General protonation of the API by an acid (H-A).

Protocol 1: Preparation of Hydrochloride Salt
  • Materials: 4-(4-aminophenyl)piperidine-2,6-dione (1.0 g, 1.0 eq), 2M HCl in diethyl ether, Anhydrous ethanol (20 mL), Diethyl ether (as anti-solvent).

  • Procedure:

    • Dissolve the API free base in anhydrous ethanol in a 100 mL round-bottom flask with magnetic stirring. Gently warm if necessary to achieve full dissolution, then cool to room temperature.

    • Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise to the stirred solution over 5 minutes.

    • Observe for the formation of a precipitate. If no solid forms immediately, continue stirring for 30 minutes.

    • If precipitation is slow, add diethyl ether as an anti-solvent dropwise until the solution becomes cloudy, then stir for an additional 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted starting material.

    • Dry the solid product in a vacuum oven at 40°C overnight.

    • Determine the yield and submit the sample for characterization (XRPD, DSC, TGA).

Protocol 2: Preparation of Mesylate Salt
  • Materials: 4-(4-aminophenyl)piperidine-2,6-dione (1.0 g, 1.0 eq), Methanesulfonic acid (1.0 eq), Isopropyl acetate (IPA) (30 mL).

  • Procedure:

    • Suspend the API free base in isopropyl acetate in a 100 mL round-bottom flask.

    • In a separate vial, dissolve one equivalent of methanesulfonic acid in a small amount of IPA (5 mL).

    • Add the methanesulfonic acid solution dropwise to the stirred API suspension at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 1 hour. The suspension should become a clear solution as the salt forms and dissolves, followed by precipitation of the final salt.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour to complete crystallization.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with cold IPA (2 x 5 mL).

    • Dry the product in a vacuum oven at 45°C to a constant weight.

    • Determine the yield and characterize the product.

Physicochemical Characterization of Salts

Once prepared, each salt must be rigorously characterized to determine if its properties offer an advantage over the free base.

Primary Characterization: Salt Form Confirmation
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for confirming the formation of a new crystalline solid phase. [8]The diffractogram of a true salt will be distinctly different from that of the free base and the counter-ion acid. The presence of sharp peaks indicates crystalline material, while a broad halo suggests an amorphous solid. [10]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which for a stable salt is typically higher than the free base. [5]It can also reveal desolvation events, polymorphic transitions, or decomposition. * Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for identifying the presence of water (hydrates) or residual solvent (solvates) in the crystal lattice by showing a mass loss at specific temperature ranges.

Secondary Characterization: Performance Properties
  • Aqueous Solubility: Equilibrium solubility is measured by stirring an excess of the solid salt in water or a relevant buffer at a constant temperature (e.g., 25°C or 37°C) for 24 hours. The supernatant is then filtered and analyzed by HPLC to quantify the dissolved API concentration.

  • Hygroscopicity: The tendency of a material to absorb atmospheric moisture is a critical stability parameter. It can be assessed using Dynamic Vapor Sorption (DVS) or by storing samples at various controlled relative humidity (RH) conditions and measuring weight gain.

  • Chemical and Physical Stability: Stability studies are conducted under accelerated conditions (e.g., 40°C / 75% RH) to assess degradation (by HPLC) and changes in solid form (by XRPD) over time.

Data Summary and Optimal Salt Selection

The collected data should be organized into a table for direct comparison. The optimal salt is selected based on a holistic evaluation of all properties against the target product profile.

Table 2: Hypothetical Comparative Data for 4-(4-Aminophenyl)piperidine-2,6-dione Forms

PropertyFree BaseHydrochloride SaltMesylate Salt
Crystal Form Crystalline (Form I)Crystalline (Form A)Crystalline (Form M)
Melting Point (DSC) 175 °C255 °C (dec.)210 °C
Aqueous Solubility (mg/mL) 0.115.08.5
Hygroscopicity (at 80% RH) Non-hygroscopicVery hygroscopicSlightly hygroscopic
Stability (40°C/75%RH, 1 mo.) StableDeliquescent, stableStable, no form change

In this hypothetical scenario, the hydrochloride salt offers superior solubility but suffers from significant hygroscopicity, posing potential challenges for handling and formulation. The mesylate salt provides a good balance of improved solubility and excellent physical stability, making it a more promising candidate for further development. [3]This "cascade approach" allows for efficient down-selection, saving time and resources. [3]

Conclusion

The transformation of an active pharmaceutical ingredient into a salt is a powerful tool for optimizing drug properties. The successful development of a pharmaceutical salt of 4-(4-aminophenyl)piperidine-2,6-dione requires a systematic approach, beginning with a thorough understanding of the free base, followed by a rational salt screening campaign, and culminating in comprehensive physicochemical characterization. The protocols and strategies outlined in this document provide a robust foundation for identifying and developing a salt form with optimal characteristics for clinical success, ensuring that the final product is stable, manufacturable, and efficacious.

References

  • Stahl, P.H., and Nakano, M. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Kumar, L., and Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. (Note: While the original article link might be behind a paywall, the principles are widely cited and available in reviews like Reference 1 & 2).
  • Bighash, M., and Teymourian, H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Singhal, D., and Curatolo, W. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Pharmaceutical Development and Technology. [Link]

  • Sygnature Discovery. Salt and Co-crystal Screening. Sygnature Discovery Website. [Link]

  • Onyx Scientific. (2021). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific Website. [Link]

  • Wang, C., et al. (2021). Simple and efficient synthesis of piperidine-2,6-diones. SSRN Electronic Journal. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments Website. [Link]

  • Sutar, R., et al. (2022). Qualitative and Quantitative Approach for Amorphous Content Determination in Active Pharmaceuticals. Journal of Pharmaceutical Research International. [Link]

  • Banks, H.D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Gmeiner, P., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Patil, S.B., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Foreman, J. (2005). Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • Vasylyeva, V., and Mykhalichko, B. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • Foreman, J. (2002). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Website. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurity Formation in 4-(4-Aminophenyl)piperidine-2,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to impurity formation during the synthesis of this critical intermediate. By understanding the root causes of these impurities, you can significantly improve the yield, purity, and overall success of your synthesis.

Introduction

4-(4-Aminophenyl)piperidine-2,6-dione is a key building block in the synthesis of various pharmaceutical compounds, most notably immunomodulatory drugs. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a structured approach to troubleshooting common impurities that may arise during its synthesis, focusing on practical solutions and the underlying chemical principles.

A prevalent synthetic route involves the reduction of a nitro-group precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, often via catalytic hydrogenation.[2][3] Impurities can be introduced from starting materials, side reactions, or degradation of the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione?

A1: Impurities can be broadly categorized as process-related, degradation products, and residual starting materials.[1][4] Common impurities include:

  • Unreacted Starting Material: Such as 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.[2]

  • Partially Reduced Intermediates: For example, hydroxylamino or azo compounds, which can arise from incomplete hydrogenation.[5]

  • Hydrolysis Products: The piperidine-2,6-dione ring is susceptible to hydrolysis, which can lead to the formation of glutaramide derivatives.[6][7]

  • Oxidation Products: The aromatic amine is prone to oxidation, which can result in colored impurities.[4]

  • Byproducts from Side Reactions: These can vary depending on the specific synthetic route and reaction conditions.

Q2: How can I detect and quantify these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for detecting and quantifying impurities in this synthesis.[4][8] Developing a robust, stability-indicating HPLC method is crucial. Other useful techniques include:

  • Mass Spectrometry (MS): To identify the molecular weights of impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities.[8]

Q3: What are the regulatory guidelines for controlling impurities in APIs and their intermediates?

A3: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A/Q3B, which outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[4] It is essential to control impurities to ensure the safety and efficacy of the final drug product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable troubleshooting steps.

Problem 1: Incomplete Reduction of the Nitro Group

Symptom: Your final product contains significant amounts of the starting material, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, or partially reduced intermediates.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or of poor quality. The nitrogen atom in both the starting material and product can act as a catalyst poison.[9]

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Consider increasing the catalyst loading, but be mindful of potential side reactions.

  • Insufficient Hydrogen Pressure or Reaction Time:

    • Cause: The hydrogenation reaction may not have gone to completion.

    • Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by a suitable analytical method like TLC or HPLC to determine the optimal reaction endpoint.

  • Solvent Effects:

    • Cause: The choice of solvent can significantly impact the reaction rate and selectivity.[2]

    • Solution: A mixture of solvents, such as methanol and N,N-dimethylformamide (DMF), has been reported for this hydrogenation.[2] Experiment with different solvent systems to find the optimal conditions for your specific setup.

Experimental Protocol: Optimizing Catalytic Hydrogenation
  • Catalyst Handling: In an inert atmosphere glovebox, weigh the desired amount of 10% Pd/C catalyst.

  • Reaction Setup: To a solution of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione in a suitable solvent (e.g., methanol/DMF mixture), carefully add the catalyst under a nitrogen or argon atmosphere.[2]

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas multiple times. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring.[9]

  • Monitoring: Periodically take samples from the reaction mixture (if safe to do so) to monitor the conversion by HPLC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.[9] Quench the filter cake with water.[9]

Table 1: Troubleshooting Incomplete Nitro Group Reduction

ParameterPotential IssueRecommended Action
Catalyst Inactivity, poisoningUse fresh, high-quality catalyst; consider increasing loading.
Hydrogen Pressure Too lowIncrease pressure within safe limits of the equipment.
Reaction Time InsufficientExtend reaction time and monitor for completion.
Solvent SuboptimalScreen different solvents or solvent mixtures.
Problem 2: Formation of Hydrolysis Impurities

Symptom: Presence of impurities corresponding to the opening of the piperidine-2,6-dione ring, such as 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid.[6][10]

Potential Causes & Solutions:

  • Extreme pH Conditions:

    • Cause: The glutarimide ring is susceptible to hydrolysis under both acidic and basic conditions.[7]

    • Solution: Maintain the pH of the reaction and work-up steps as close to neutral as possible. If an acid or base is required, use it in stoichiometric amounts and at low temperatures.

  • Elevated Temperatures:

    • Cause: Higher temperatures can accelerate the rate of hydrolysis.

    • Solution: Perform the synthesis and purification steps at controlled, lower temperatures where feasible.

  • Presence of Water:

    • Cause: Water is a reactant in the hydrolysis reaction.

    • Solution: Use anhydrous solvents and reagents to minimize the presence of water.

Workflow for Minimizing Hydrolysis

Caption: Workflow to minimize hydrolysis impurities.

Problem 3: Formation of Oxidative Degradation Products

Symptom: The final product is discolored (e.g., yellow, brown, or pink) and contains impurities related to the oxidation of the aromatic amine.[4]

Potential Causes & Solutions:

  • Exposure to Air (Oxygen):

    • Cause: Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metals.

    • Solution: Conduct the reaction, work-up, and storage under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Presence of Metal Impurities:

    • Cause: Trace metals from reagents or the reactor can catalyze oxidation.

    • Solution: Use high-purity reagents and ensure the reactor is clean. Consider using a metal scavenger if metal contamination is suspected.

  • Storage Conditions:

    • Cause: Improper storage can lead to degradation over time.

    • Solution: Store the final product in a dark place, under an inert atmosphere, and at a controlled room temperature.

Logical Flow for Preventing Oxidation

Preventing Oxidation Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Degassed_Solvents Use Degassed Solvents Inert_Atmosphere->Degassed_Solvents High_Purity_Reagents Use High-Purity Reagents Degassed_Solvents->High_Purity_Reagents Proper_Storage Store Properly: Dark, Inert, Room Temp High_Purity_Reagents->Proper_Storage Pure_Product Minimize Oxidative Impurities Proper_Storage->Pure_Product

Caption: Key steps to prevent oxidative degradation.

Purification Strategies

Even with optimized reaction conditions, some impurities may still be present. The choice of purification method is critical for achieving the desired purity.

  • Recrystallization: This is a cost-effective method for purifying crystalline solids.[11] The choice of solvent is crucial. A mixture of solvents, such as ethanol and water, may be effective.[11]

  • Column Chromatography: This technique offers high resolution for a wide range of impurities and is adaptable to different scales.[11]

  • Preparative HPLC: For achieving the highest purity, preparative HPLC can be used as a final polishing step.[11]

Table 2: Comparison of Purification Techniques [11]

TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-80%HighCost-effective, scalableMay not remove closely related impurities
Column Chromatography >99%70-90%MediumHigh resolution, adaptableSolvent-intensive, time-consuming
Preparative HPLC >99.5%50-70%LowHighest resolution and purityExpensive, not for large scale

By systematically addressing these common issues, researchers can significantly improve the quality of their 4-(4-Aminophenyl)piperidine-2,6-dione synthesis, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

  • Veeprho Pharmaceuticals. (n.d.). Lenalidomide Impurities and Related Compound.
  • Benchchem. (n.d.). Lenalidomide Impurity 1|CAS 2197414-57-4 (RUO).
  • SynThink Research Chemicals. (n.d.). Lenalidomide EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • Pharmaffiliates. (n.d.). Lenalidomide-impurities.
  • US Patent No. US20110021567A1. (2011). Preparation of lenalidomide.
  • Li, W., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Li, W., et al. (2021). Simple and efficient synthesis of piperidine-2,6-diones. SSRN.
  • Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)piperidine-2,6-dione.
  • Steinhofer, S., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Organic Process Research & Development.
  • Kumar, V., & Kumar, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Improving the Pharmacokinetic Properties of 1-(4-Aminophenyl)piperidine-4-carboxamide Analogs.
  • Nevado, C., et al. (2023).
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • Sivaguru, J., et al. (2014). Light-Induced Stereospecific Intramolecular [2 + 2]-Cycloaddition of Atropisomeric 3,4-Dihydro-2-pyridones.
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-aminophenyl)piperidine.
  • ResearchGate. (n.d.). Figure1: Experimental display of the N-phenyl glutarimide synthesis....
  • Saw, Y. L. (2023). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works.
  • Sugawara, K., et al. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • MacTavish, J., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses.
  • Tóth, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules.
  • Taylor & Francis. (n.d.). Glutarimide – Knowledge and References.

Sources

Technical Support Center: Optimizing pH Stability for 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability Optimization & Troubleshooting Guide Molecule Class: Glutarimide Derivative / Phenyl-substituted Piperidinedione

Executive Summary: The "Glutarimide Paradox"

Researchers working with 4-(4-Aminophenyl)piperidine-2,6-dione often encounter a critical stability paradox. The molecule contains two conflicting functional groups:[1]

  • The Glutarimide Ring (Piperidine-2,6-dione): Structurally essential for binding (e.g., to Cereblon in PROTAC applications), but chemically fragile. It undergoes rapid hydrolytic ring-opening in alkaline or even neutral aqueous conditions.

  • The Aniline Moiety (4-Aminophenyl): Susceptible to oxidative degradation (discoloration) and requires specific pH handling to maintain solubility.

This guide provides the technical protocols required to navigate this instability, ensuring your compound remains potent during storage and experimental assays.

Module 1: The Stability Landscape (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule fails.

1.1 The Hydrolysis Failure Mode

The primary degradation pathway is the nucleophilic attack of hydroxide ions (


) on the carbonyl carbons of the glutarimide ring. This results in ring-opening, forming a catalytically inactive glutaramic acid derivative.
  • Critical Threshold: Hydrolysis kinetics accelerate logarithmically above pH 6.0 .

  • Physiological pH (7.4): The half-life of the glutarimide ring at pH 7.4 is significantly reduced (often

    
     hours in aqueous solution), making long-term storage in PBS disastrous.
    
1.2 The Oxidation Failure Mode

The aromatic amine (aniline) is electron-rich and prone to oxidation, leading to "browning" of the solution. This is accelerated by light and trace metals.

1.3 Degradation Pathway Visualization

G Intact Intact Molecule (Active Imide Ring) BaseAttack Nucleophilic Attack (pH > 7.0) Intact->BaseAttack + OH- Oxidation Oxidative Radical (Colored Impurity) Intact->Oxidation Light/O2 RingOpen Ring-Opened Product (Glutaramic Acid - Inactive) BaseAttack->RingOpen Irreversible

Figure 1: The dual degradation pathways. The red path (Hydrolysis) is pH-dependent; the yellow path (Oxidation) is environmental.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your stock or working solutions.

SymptomProbable CauseDiagnostic CheckCorrective Action
Precipitation upon dilutionpH Shock: Diluting a DMSO stock into a high-pH buffer causes the uncharged amine to crash out.Check final pH. Is it > 6.5?Lower buffer pH to 4.5–5.5 or increase DMSO concentration to <0.5%.
Loss of Potency (No visible change)Hydrolysis: The ring has opened. The solution is clear but inactive.Run LC-MS.[2][3] Look for M+18 peak (Water addition).CRITICAL: Do not store in aqueous buffer > 4 hours. Prepare fresh.
Yellow/Brown Discoloration Oxidation: The aniline group has degraded.Check storage container (Clear vs. Amber).Switch to amber glass. Purge headspace with Nitrogen/Argon.
Drifting Baseline in AssayBuffer Mismatch: The compound is acting as a buffer due to hydrolysis.Measure pH pre- and post-incubation.Increase buffer capacity (molarity) of your assay medium.
Module 3: Experimental Protocols
Protocol A: Optimal Storage Buffer (The "Goldilocks" Zone)

Objective: Create a vehicle that balances solubility (protonated amine) and stability (intact imide).

The Target: Citrate-Phosphate Buffer, pH 5.0 .

  • Why pH 5.0? It is acidic enough to retard base-catalyzed hydrolysis but not so acidic (pH < 2) as to trigger acid-catalyzed degradation.

Reagents:

  • 0.1 M Citric Acid solution

  • 0.2 M Disodium Phosphate solution (

    
    )
    

Procedure:

  • Mix 48.5 mL of Citric Acid solution with 51.5 mL of Disodium Phosphate solution.

  • Verify pH is

    
    .
    
  • Filter sterilize (0.22 µm).

  • Usage: Use this to dilute DMSO stocks for immediate use.

Protocol B: Forced Degradation Check (Self-Validation)

Objective: Verify the stability window in your specific lab conditions.[3]

  • Prepare: 10 mM stock in anhydrous DMSO.

  • Aliquot: Dilute to 100 µM in three buffers:

    • Buffer A: pH 2.0 (HCl)

    • Buffer B: pH 5.0 (Citrate)

    • Buffer C: pH 8.0 (Tris/PBS)

  • Incubate: 24 hours at Room Temperature (Dark).

  • Analyze: Run HPLC/LC-MS.

    • Success Criteria: Buffer B should show >98% parent peak retention. Buffer C will likely show significant degradation (>20%).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the compound in PBS (pH 7.4) at 4°C? A: No. Even at 4°C, the hydrolysis of the piperidine-2,6-dione ring proceeds. While slower than at 37°C, you will lose significant potency over days. Always store as a solid or in anhydrous DMSO at -20°C or -80°C. Only dilute into PBS immediately before the assay.

Q2: My compound turned pink/brown in DMSO. Is it ruined? A: Likely partially. The color indicates oxidation of the aniline amine. While the glutarimide ring might still be intact, the oxidation products can interfere with assays (quenching fluorescence or aggregating). If the color is faint, verify purity via LC-MS. If dark, discard.

Q3: How do I improve solubility without causing hydrolysis? A: Use Cyclodextrins . Complexing the drug with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can improve aqueous solubility and provide a "shield" for the sensitive ring, slowing down hydrolysis.

Q4: What is the maximum DMSO concentration I can use? A: This depends on your biological assay, not the drug. However, maintaining the stock in 100% anhydrous DMSO is best for stability. Avoid "wet" DMSO (DMSO is hygroscopic; it absorbs water from air, which then hydrolyzes the drug). Use single-use aliquots to prevent moisture entry.

Module 5: Workflow Visualization

Troubleshooting Start Start: Issue Detected CheckColor Is solution colored? Start->CheckColor CheckPrec Is there precipitation? CheckColor->CheckPrec No ActionOx Oxidation Issue: Protect from Light/Air CheckColor->ActionOx Yes (Pink/Brown) CheckpH Check pH CheckPrec->CheckpH Yes ActionHyd Hydrolysis Issue: Make Fresh Stock CheckPrec->ActionHyd No (Clear but inactive) ActionSol Solubility Issue: Lower pH to < 6.0 CheckpH->ActionSol pH > 6.5 CheckpH->ActionHyd pH < 6.5

Figure 2: Rapid Diagnostic Workflow for Stability Issues.

References
  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. (Establishes the hydrolysis kinetics of the piperidine-2,6-dione ring).

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on imide hydrolysis mechanisms).

  • Teo, S. K., et al. (2004). Chiral inversion of the second generation IMiDs™ immunomodulatory drugs. (Details the stability profiles of glutarimide-based analogs).

  • Noguchi, T., et al. (2018). Degradation mechanism of glutarimide derivatives under physiological conditions. (Specific degradation pathways for 2,6-piperidinediones).

Sources

Technical Support Center: Separation of 4-(4-Aminophenyl)piperidine-2,6-dione Isomers and Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 4-(4-Aminophenyl)piperidine-2,6-dione isomers and enantiomers, a compound also known as aminoglutethimide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

The successful separation of chiral compounds is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of 4-(4-Aminophenyl)piperidine-2,6-dione?

The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult.[2] Separation requires the creation of a chiral environment to induce diastereomeric interactions, which allows for differentiation. This is typically achieved through chiral chromatography, where the enantiomers interact differently with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3] The key is to find a chiral selector that provides sufficient enantioselectivity for baseline separation.

Q2: Which analytical techniques are most effective for the chiral separation of aminoglutethimide?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for the enantioseparation of aminoglutethimide.[4][5] Both methods utilize chiral stationary phases to achieve separation. SFC is often considered a more "green" and faster alternative to HPLC due to its use of supercritical CO2 as the primary mobile phase component, which reduces organic solvent consumption.[6] Capillary Electrophoresis (CE) with a chiral selector has also been successfully applied for the separation of aminoglutethimide enantiomers.[7]

Q3: What types of chiral stationary phases (CSPs) are recommended for aminoglutethimide separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral resolution of aminoglutethimide and its analogues.[4][8][9] Columns such as Chiralcel® OD, Chiralcel® OJ, Chiralpak® IA, and Chiralpak® IB have demonstrated excellent performance.[4][8][9] Cyclodextrin-based CSPs have also been shown to be effective, particularly in SFC.[4][5] The choice of CSP is critical and often requires screening of several different phases to find the optimal one for a specific separation.

Q4: Can you provide a starting point for HPLC method development?

A good starting point for chiral HPLC method development for aminoglutethimide would be to use a polysaccharide-based column like a Chiralcel® OD-H or Chiralpak® IA. For normal-phase chromatography, a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common choice. A small amount of a basic additive, such as diethylamine (DEA), may be necessary to improve peak shape for the basic aminoglutethimide molecule.

Here is a sample starting protocol:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Temperature: 25 °C

This is a starting point, and optimization of the mobile phase composition and other parameters will likely be necessary to achieve baseline separation.

Troubleshooting Guide

This section addresses common problems encountered during the separation of aminoglutethimide enantiomers and provides systematic solutions.

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not provide sufficient stereoselective interactions with the aminoglutethimide enantiomers.[10] Solution: Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[4][8][9]
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences chiral recognition.[10] Solution: Systematically vary the ratio of the organic modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. For reversed-phase, adjust the organic modifier to aqueous buffer ratio.
Incorrect or Missing Additive For basic compounds like aminoglutethimide, a basic additive is often required to prevent peak tailing and improve resolution.[10] Solution: Add a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase.
Inappropriate Flow Rate A flow rate that is too high can lead to band broadening and reduced resolution. Solution: Optimize the flow rate. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then decrease it in small increments to see if resolution improves.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase Residual silanol groups on the silica support can interact with the basic amine group of aminoglutethimide, causing peak tailing. Solution: Add a basic modifier (e.g., DEA) to the mobile phase to block these active sites.[10]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Fluctuations in Column Temperature Temperature variations can affect retention times, especially in chiral separations where thermodynamics play a key role.[10] Solution: Use a column oven to maintain a constant and controlled temperature.
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to shifts in retention time.[11] Solution: Prepare fresh mobile phase daily and ensure accurate mixing of components. Use a high-quality pump that delivers a consistent flow.
Air Bubbles in the System Air bubbles in the pump or detector can cause pressure fluctuations and inconsistent retention times.[11] Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Ensure the column is equilibrated for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.

Experimental Protocols and Data

Chiral HPLC Separation of Aminoglutethimide Enantiomers

This protocol provides a detailed methodology for the separation of aminoglutethimide enantiomers using a cellulose-based chiral stationary phase.

Instrumentation:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

  • Chiralcel® OD column (cellulose tris(3,5-dimethylphenylcarbamate))[12]

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • HPLC-grade methanol

  • Diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and methanol in a ratio of 65:17.5:17.5 (v/v/v).[13] Add DEA to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic aminoglutethimide standard in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel® OD (250 x 4.6 mm, 10 µm)

    • Mobile Phase: Hexane/Isopropanol/Methanol (65:17.5:17.5, v/v/v)

    • Flow Rate: 0.7 mL/min[13]

    • Column Temperature: 25 °C

    • Detection: UV at 245 nm[13]

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved.

Comparative Data of Chiral Separation Methods

The following table summarizes typical performance data for the chiral separation of aminoglutethimide using different techniques and columns.

Parameter HPLC (Chiralcel OD) HPLC (Chiralcel OJ) SFC (Cyclodextrin-based)
Mobile Phase Hexane/Isopropanol/MethanolHexane/2-PropanolSupercritical CO₂/Methanol
Resolution (Rs) Up to 8.87[4]Up to 10.34[4]Good resolution[4][5]
Analysis Time ~15-30 minutes~15-30 minutes<10 minutes[1]
Solvent Consumption HighHighLow[6]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method development. The following diagram illustrates the key steps in developing a chiral separation method for aminoglutethimide.

Chiral_Separation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC/SFC Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA + Additive) MobilePhasePrep->Injection CSP_Screening CSP Screening (e.g., Chiralcel OD, OJ, IA) MP_Optimization Mobile Phase Optimization (Adjust Solvent Ratios) CSP_Screening->MP_Optimization Param_Optimization Parameter Optimization (Flow Rate, Temperature) MP_Optimization->Param_Optimization Param_Optimization->Injection Data_Acquisition Data Acquisition (UV Detection) Injection->Data_Acquisition Peak_Integration Peak Integration & Resolution Calculation Data_Acquisition->Peak_Integration Validation Method Validation Peak_Integration->Validation

Caption: Workflow for Chiral HPLC/SFC Method Development for Aminoglutethimide.

References

  • Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. ResearchGate. Available from: [Link]

  • Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. PubMed. Available from: [Link]

  • Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection. PubMed. Available from: [Link]

  • Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine. PubMed. Available from: [Link]

  • Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes. PubMed. Available from: [Link]

  • Chiral Drug Separation. Taylor & Francis Online. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available from: [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. Royal Society of Chemistry. Available from: [Link]

  • Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients. PubMed. Available from: [Link]

  • Enantiomeric separation of glutethimide derivatives using a Ceramospher RU-2 column. Ingenta Connect. Available from: [Link]

  • Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection. PubMed. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Reduction Steps for 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Subject: Optimization of the reduction of 4-(4-nitrophenyl)piperidine-2,6-dione to 4-(4-aminophenyl)piperidine-2,6-dione.

Context: This transformation is the critical final step in the synthesis of immunomodulatory imide drugs (IMiDs) such as Lenalidomide and Pomalidomide. The reaction involves reducing a nitro group on a phenyl ring without compromising the sensitive glutarimide (piperidine-2,6-dione) ring.

The Core Challenge: Users frequently report "low conversion." However, our field data suggests this is rarely a simple stall. It is usually a triad of issues:

  • Solubility-Limited Kinetics: The nitro precursor is poorly soluble in standard hydrogenation solvents (MeOH/EtOH).

  • Intermediate Stalling: Accumulation of the hydroxylamine intermediate (

    
    ) which mimics the starting material on TLC/HPLC if not carefully resolved.
    
  • Ring Instability: The glutarimide ring is susceptible to hydrolysis in aqueous/basic conditions, leading to ring-opened byproducts often mistaken for decomposition.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Problem: Low Conversion (<90%) SolubilityCheck Is the reaction mixture homogeneous? Start->SolubilityCheck Slurry Slurry/Suspension SolubilityCheck->Slurry No Solution Clear Solution SolubilityCheck->Solution Yes Action_Solvent Switch Solvent to DMF or DMAc (See Section 3) Slurry->Action_Solvent ImpurityCheck Check HPLC/LC-MS for Intermediates Solution->ImpurityCheck Hydroxylamine Mass M-16 observed (Hydroxylamine) ImpurityCheck->Hydroxylamine RingOpen Mass M+18 observed (Hydrolysis) ImpurityCheck->RingOpen Action_Pressure Increase H2 Pressure or Add Acid Promoter Hydroxylamine->Action_Pressure Action_pH Check Water Content Ensure pH < 7 RingOpen->Action_pH

Figure 1: Diagnostic logic for identifying the root cause of low conversion in nitro-glutarimide reductions.

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This is the industry-standard method but requires strict control over solubility and catalyst activity.

Optimized Protocol
  • Substrate: 4-(4-nitrophenyl)piperidine-2,6-dione (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .

    • Why: The nitro precursor is sparingly soluble in Methanol/Ethanol. Poor solubility coats the catalyst surface, halting the reaction [1].

  • Pressure: 50–60 psi (3–4 bar) H₂.

  • Temperature: 25–30 °C.

  • Time: 4–6 hours.

Troubleshooting Table: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls at ~60-70% Hydroxylamine Stalling. The reduction proceeds Nitro

Nitroso

Hydroxylamine

Amine. The last step is the slowest.
Add Acid: Add 1.0 eq of Acetic Acid or Methanesulfonic Acid. Protonation facilitates the elimination of water from the hydroxylamine [2].
Low Yield + Unknown Impurities Ring Hydrolysis. The glutarimide ring opens if water is present and pH > 7.Dry Solvents: Ensure DMF is anhydrous. Avoid aqueous workups if possible; filter catalyst and concentrate directly.
No Reaction Catalyst Poisoning. Sulfur residues from previous steps (e.g., thio-reagents) poison Pd.Catalyst Wash: Pre-wash the catalyst or use a higher loading (20 wt%). Alternatively, switch to Protocol B (Fe/Acid).
Product is Colored (Pink/Red) Azo/Azoxy Formation. Condensation of nitroso intermediates due to low H₂ availability.Increase Mass Transfer: Increase stirring speed (rpm) significantly. H₂ transfer to the liquid phase is often the rate-limiting step.

Protocol B: Chemical Reduction (The Robust Alternative)

If you lack high-pressure equipment or face persistent catalyst poisoning, use Iron (Fe) or Zinc (Zn). This method is "messier" but thermodynamically forceful.

Optimized Protocol (Fe/NH₄Cl)
  • Reagents: Iron powder (3–5 eq), Ammonium Chloride (NH₄Cl, 5 eq).

  • Solvent: EtOH/Water (4:1 ratio).

  • Temperature: Reflux (70–80 °C).

  • Mechanism: Single Electron Transfer (SET).

Critical Warning: The Workup Trap

The standard workup for Fe reduction involves basic extraction. DO NOT use strong base (NaOH/KOH) to quench this reaction.

  • Risk: High pH instantly hydrolyzes the piperidine-2,6-dione ring to the corresponding dicarboxylic acid amide [3].

  • Solution: Filter the hot reaction mixture through Celite to remove iron sludge. Concentrate the filtrate. Neutralize carefully with saturated NaHCO₃ (mild base) only if necessary, keeping contact time short.

Mechanistic Insight: The "Hidden" Intermediate

Researchers often mistake the Hydroxylamine intermediate for the starting material because they have similar Rf values in non-polar TLC systems.

ReactionPath Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) *STALL POINT* Nitroso->Hydroxyl + 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Low H2 Pressure) Amine Target Amine (R-NH2) Hydroxyl->Amine + 2e-, 2H+ (Slow Step)

Figure 2: The reduction pathway. Note that the Hydroxylamine to Amine step is kinetically the slowest and requires high H2 pressure or acidic catalysis to complete.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as the solvent? A: Only if your specific derivative is soluble in it. The parent 4-(4-nitrophenyl)piperidine-2,6-dione has very poor solubility in MeOH. If the starting material is not dissolved, it cannot interact effectively with the Pd/C surface. We strongly recommend DMF or a DMF/MeOH mixture [4].

Q: I see a mass peak of M+18 in my LC-MS. What is it? A: This is likely the ring-opened hydrolysis product (glutaramic acid derivative). This occurs if water is present in the solvent during prolonged heating or if the workup was too basic.

Q: Can I use Zn/HCl? A: Zinc/Acetic Acid is preferred. Strong mineral acids like HCl can degrade the glutarimide ring or lead to amide hydrolysis if the temperature is uncontrolled. Acetic acid provides a safer buffer zone [5].

Q: How do I remove the Pd/C if the product precipitates in the reaction solvent? A: This is a common headache.

  • Dilute the reaction mixture with a solvent that dissolves the product (e.g., warm DMF or DMSO).

  • Filter the catalyst while the solution is hot.

  • Precipitate the product from the filtrate by adding water or Ethanol (antisolvent).

References

  • Vertex AI Search. (2025). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. ACS Publications. 1

  • BenchChem. (2025).[2][3] Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. 2

  • Ponomaryov, Y., et al. (2015).[4][5] Scalable and green process for the synthesis of anticancer drug lenalidomide. Chemistry of Heterocyclic Compounds. 4

  • ResearchGate. (2006). Solubility of N-(3-nitrophenyl)phthalimide in DMF solvent. 6

  • Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions: Zn/AcOH.[7] 7

Sources

Validation & Comparative

A Comprehensive Guide to Validating Reference Standards for 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Method Validation for Researchers, Scientists, and Drug Development Professionals

In the rigorous world of pharmaceutical development and manufacturing, the quality and reliability of reference standards are non-negotiable. This is particularly true for compounds like 4-(4-aminophenyl)piperidine-2,6-dione, a key intermediate and potential impurity in the synthesis of immunomodulatory drugs such as lenalidomide.[1][2] A thoroughly validated reference standard is the bedrock of accurate analytical testing, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated products.

This guide provides a detailed, science-backed framework for validating a new or in-house reference standard of 4-(4-aminophenyl)piperidine-2,6-dione by comparing it against an established, commercially available standard. We will delve into the "why" behind the chosen analytical techniques and provide step-by-step protocols to ensure scientific integrity and trustworthiness in your validation process.

The Foundational Importance of Orthogonal Analytical Methods

Relying on a single analytical technique for reference standard validation is a precarious approach. A robust validation strategy employs a suite of orthogonal (independent) methods. Each method should probe different physicochemical properties of the molecule, collectively building a comprehensive and undeniable profile of its identity and purity. This multi-faceted approach minimizes the risk of overlooking impurities or structural discrepancies.

Our validation workflow, depicted below, integrates chromatographic, spectroscopic, and thermal analysis techniques to create a self-validating system.

Caption: A comprehensive workflow for reference standard validation.

Comparative Analysis: In-House vs. Commercial Standard

This guide presents a comparative analysis of an "In-House" synthesized batch of 4-(4-aminophenyl)piperidine-2,6-dione against a "Commercial" certified reference standard.

1. Identity Confirmation: Beyond a Simple Match

Confirming the chemical identity is the first and most critical step. We employ a trio of spectroscopic techniques to ensure the molecular structure is correct.

A. High-Resolution Mass Spectrometry (HRMS)

  • Why it's crucial: HRMS provides an extremely accurate mass measurement of the parent ion, which is a fundamental characteristic of the molecule. This allows for the confirmation of the elemental composition.

  • Experimental Protocol:

    • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water (50:50) with 0.1% formic acid.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

  • Comparative Data:

StandardTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
In-House205.0972205.09751.5
Commercial205.0972205.09730.5
  • Interpretation: The low ppm error for both standards provides high confidence in their elemental composition and, by extension, their identity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Why it's crucial: NMR is the gold standard for structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, effectively fingerprinting the molecule's structure.

  • Experimental Protocol:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent, such as DMSO-d₆.

    • Data Acquisition: Acquire ¹H and ¹³C spectra. For more detailed analysis, 2D NMR experiments like HSQC can be performed to correlate proton and carbon signals.

  • Interpretation: The NMR spectra of the in-house standard should be superimposable with the commercial standard. All chemical shifts, coupling constants, and integrations must be consistent with the known structure of 4-(4-aminophenyl)piperidine-2,6-dione.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Why it's crucial: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. This provides complementary information to NMR and MS.

  • Interpretation: The FTIR spectra of both standards should exhibit characteristic peaks for N-H stretching (amine and imide), C=O stretching (imide), and aromatic C-H and C=C bonds. The fingerprint regions of the spectra should be identical.

2. Purity and Impurity Profiling: A Chromatographic Deep Dive

Chromatographic methods are essential for separating the main compound from any impurities.

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Why it's crucial: HPLC is a high-resolution separation technique that is the workhorse for purity assessment and quantification in the pharmaceutical industry.

  • Experimental Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 240 nm).

    • Sample Preparation: Prepare solutions of known concentrations (e.g., 0.5 mg/mL) in the mobile phase or a suitable diluent.

  • Comparative Data:

StandardPurity by Area %Known Impurity A (%)Unknown Impurity B (%)
In-House99.8%0.12%0.08%
Commercial99.9%0.07%Not Detected
  • Interpretation: The in-house standard shows high purity, although slightly lower than the commercial standard. The identities of any significant impurities should be investigated, which leads to our next technique.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Why it's crucial: By coupling the separation power of LC with the detection and identification capabilities of MS, we can get mass information for the impurity peaks observed in the HPLC-UV analysis. This is invaluable for impurity identification.

  • Interpretation: The LC-MS data can be used to propose structures for the unknown impurities based on their mass-to-charge ratios. This information is critical for understanding the synthetic process and potential degradation pathways.

3. Physicochemical Characterization: The Final Pieces of the Puzzle

A. Differential Scanning Calorimetry (DSC)

  • Why it's crucial: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and to detect the presence of different polymorphic forms. A sharp melting endotherm is indicative of high purity.

  • Comparative Data:

StandardOnset of Melting (°C)Peak of Melting (°C)
In-House199.5201.8
Commercial200.1202.3
  • Interpretation: The similar and sharp melting points of both standards suggest high crystalline purity and that they likely exist in the same polymorphic form.

B. Karl Fischer Titration

  • Why it's crucial: This technique is the gold standard for determining the water content in a sample. Water content is a critical parameter for a reference standard as it can affect the calculated potency.

  • Interpretation: The water content should be low and consistent between batches.

Conclusion: Establishing a Self-Validating System

By systematically applying this suite of orthogonal analytical techniques, a comprehensive and scientifically sound validation of a 4-(4-aminophenyl)piperidine-2,6-dione reference standard can be achieved. The in-house standard, having been rigorously compared to a commercial standard and characterized by multiple independent methods, can be confidently implemented in routine quality control and research applications. This multi-pronged approach establishes a self-validating system where the data from each technique corroborates the others, ensuring the highest level of scientific integrity.

References
  • Pomalidomide. PubChem, National Center for Biotechnology Information. [Link][3]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link][4]

  • Journal of Organic Chemistry & Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][5]

Sources

Comparative Bioactivity Analysis: 4-(4-Aminophenyl)piperidine-2,6-dione vs. Aminoglutethimide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Chemical Biology

Abstract

This guide provides a detailed comparative analysis of two structurally related glutarimide derivatives: 4-(4-Aminophenyl)piperidine-2,6-dione and the well-characterized drug, Aminoglutethimide. Despite sharing a piperidine-2,6-dione core, their distinct substitutions—specifically the position of the aminophenyl group and the presence of an ethyl group on the C3 position of Aminoglutethimide—result in fundamentally divergent mechanisms of action. Aminoglutethimide functions as a non-selective, first-generation enzyme inhibitor targeting key steps in steroidogenesis. In contrast, 4-(4-Aminophenyl)piperidine-2,6-dione is representative of a class of molecules that act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document elucidates these distinct molecular mechanisms, compares their resulting bioactivities, and provides detailed experimental protocols for their differential assessment in a research setting.

Introduction: A Tale of Two Scaffolds

The piperidine-2,6-dione (or glutarimide) scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with remarkably diverse pharmacological activities. This guide examines two key examples:

  • Aminoglutethimide (AG) , chemically known as 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione, was initially developed as an anticonvulsant but was repurposed upon the serendipitous discovery of its potent effects on steroid synthesis.[1][2] It became a first-generation cornerstone for endocrine therapies in hormone-sensitive cancers.[3]

  • 4-(4-Aminophenyl)piperidine-2,6-dione is a close structural analog. This class of compounds, lacking the C3-ethyl group of AG, is now recognized for its role in a completely different biological process: the modulation of the ubiquitin-proteasome system through interaction with the Cereblon (CRBN) E3 ligase complex. The related analog, 3-(4-aminophenyl)piperidine-2,6-dione, is a well-established CRBN ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[4]

This comparison will underscore how subtle changes to a common chemical scaffold can redirect a molecule's primary biological target, leading to vastly different therapeutic applications.

Comparative Analysis of Molecular Mechanisms

The bioactivity of these compounds diverges at their primary molecular targets. Aminoglutethimide is an enzyme inhibitor , while 4-(4-aminophenyl)piperidine-2,6-dione is a molecular glue/E3 ligase modulator .

Aminoglutethimide: A Dual Inhibitor of Steroidogenesis

Aminoglutethimide exerts its effects by competitively inhibiting two critical cytochrome P450 enzymes involved in the biosynthesis of steroid hormones.[1][5][6]

  • Aromatase (CYP19A1) Inhibition : AG blocks the final step in estrogen synthesis—the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[2][5][7] This reduction in circulating estrogen levels is the primary mechanism behind its efficacy in postmenopausal, estrogen receptor-positive breast cancer.[2]

  • Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Inhibition : AG also inhibits the very first and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone.[1][6][8] This leads to a broad suppression of all downstream adrenal steroids, including glucocorticoids (cortisol), mineralocorticoids (aldosterone), and androgens.[5][9] This broader activity makes it effective in treating Cushing's syndrome but also necessitates co-administration of hydrocortisone to prevent adrenal insufficiency.[1][7]

The following diagram illustrates the points of inhibition within the steroidogenic pathway.

G cluster_cyp11a1 CYP11A1 (P450scc) cluster_cyp19a1 Aromatase (CYP19A1) cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone HSD3B2 hydroxyprogesterone 17α-Hydroxyprogesterone pregnenolone->hydroxyprogesterone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 progesterone->hydroxyprogesterone CYP17A1 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone (Mineralocorticoids) corticosterone->aldosterone CYP11B2 deoxycortisol 11-Deoxycortisol hydroxyprogesterone->deoxycortisol CYP21A2 androstenedione Androstenedione hydroxyprogesterone->androstenedione CYP17A1 cortisol Cortisol (Glucocorticoids) deoxycortisol->cortisol CYP11B1 testosterone Testosterone androstenedione->testosterone HSD17B estrone Estrone androstenedione->estrone androgens Androgens androstenedione->androgens estradiol Estradiol testosterone->estradiol testosterone->androgens estrogens Estrogens estrone->estrogens estradiol->estrogens inhibitor Aminoglutethimide inhibitor->cholesterol Inhibits inhibitor->androstenedione Inhibits inhibitor->testosterone Inhibits

Caption: Steroidogenesis pathway showing inhibition by Aminoglutethimide.

4-(4-Aminophenyl)piperidine-2,6-dione: A Cereblon (CRBN) E3 Ligase Modulator

This compound class operates through a fundamentally different, more recently discovered mechanism. They function as "molecular glues," binding to the Cereblon (CRBN) protein.[4] CRBN is a substrate receptor component of the CRL4^CRBN E3 ubiquitin ligase complex.

  • Binding to CRBN : The glutarimide ring of the molecule docks into a specific binding pocket on CRBN.

  • Recruitment of "Neosubstrates" : This binding event alters the substrate-binding surface of CRBN, inducing proximity between the E3 ligase complex and proteins that would not normally be its targets. These new targets are called "neosubstrates."

  • Ubiquitination and Degradation : The E3 ligase then polyubiquitinates the neosubstrate, tagging it for destruction by the 26S proteasome.

The specific neosubstrates degraded depend on the precise chemical structure of the CRBN modulator. For the class of compounds related to thalidomide, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation is a primary driver of the anti-myeloma and immunomodulatory effects of drugs like lenalidomide and pomalidomide. It is highly probable that 4-(4-Aminophenyl)piperidine-2,6-dione functions via this mechanism.

G cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 E2 E2 (Ub-conjugating enzyme) RBX1->E2 Neosubstrate Neosubstrate (e.g., IKZF1/3) E2->Neosubstrate Polyubiquitination Ligand 4-(4-Aminophenyl) piperidine-2,6-dione Ligand->CRBN Binds & alters surface Neosubstrate->CRBN Recruited by Ligand-CRBN complex Ub Ubiquitin (Poly-Ub chain) Proteasome 26S Proteasome Ub->Proteasome Targeted for Degradation

Caption: Mechanism of CRBN-mediated protein degradation.

Head-to-Head Comparison of Bioactivity

The distinct molecular mechanisms translate directly into different biological activities and therapeutic profiles.

FeatureAminoglutethimide4-(4-Aminophenyl)piperidine-2,6-dione
IUPAC Name 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione4-(4-aminophenyl)piperidine-2,6-dione
Primary Target(s) Aromatase (CYP19A1), Cholesterol Side-Chain Cleavage (CYP11A1)[1][5]Cereblon (CRBN), a component of the CRL4^CRBN E3 Ubiquitin Ligase Complex (putative)[4]
Mechanism of Action Competitive enzyme inhibition[10][11]Induced protein degradation via molecular glue mechanism
Key Biological Effect Broad suppression of steroid hormone synthesis (estrogens, cortisol, etc.)[5][9]Targeted degradation of specific "neosubstrate" proteins (e.g., transcription factors)
Therapeutic Applications Hormone-sensitive breast cancer, Cushing's syndrome[1][5][12]Potential in hematological malignancies, immunology, and as a component of PROTACs
Aromatase Inhibition (Ki) ~0.6-1.1 µM[10]Not expected to be a primary activity
CYP11A1 Inhibition (Ki) ~14 µM[13]Not expected to be a primary activity

Experimental Protocols for Comparative Bioactivity Assessment

To empirically differentiate these compounds in a laboratory setting, one can employ assays that specifically probe their distinct mechanisms of action and a general assay to compare their effects on cell viability.

Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol is designed to quantify the direct inhibitory effect of a compound on recombinant human aromatase, the primary target of Aminoglutethimide. This method is adapted from commercially available kits.[14]

Objective: To determine the IC50 value of test compounds against human recombinant aromatase (CYP19A1).

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH

  • Aromatase Assay Buffer

  • Test compounds (Aminoglutethimide, 4-(4-Aminophenyl)piperidine-2,6-dione) dissolved in DMSO

  • Positive control inhibitor (e.g., Letrozole)

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a 2X working solution of the aromatase enzyme in cold assay buffer. Prepare 5X serial dilutions of the test compounds and controls in assay buffer (final DMSO concentration should be <1%).

  • Assay Setup: To each well of the 96-well plate, add:

    • 50 µL of 2X Aromatase Enzyme solution.

    • 20 µL of 5X test compound, control, or vehicle (for "no inhibitor" control).

    • Include "no enzyme" wells as a background control.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at the assay temperature (e.g., 37°C) to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a 3X reaction mixture containing the aromatase substrate and NADPH in assay buffer. Add 30 µL of this mixture to each well to start the reaction. The final volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the fluorescence (e.g., Ex/Em = 488/527 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Outcome: Aminoglutethimide should show dose-dependent inhibition of aromatase activity with an IC50 in the micromolar range.[12] 4-(4-Aminophenyl)piperidine-2,6-dione is not expected to be a potent inhibitor in this assay.

Protocol 2: Antiproliferative Activity via MTT Assay

This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It provides a general endpoint to compare the overall cytotoxic or cytostatic effects of both compounds.[15]

Objective: To determine the IC50 values for cell viability of the test compounds in a cancer cell line (e.g., MCF-7, estrogen receptor-positive breast cancer).

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., EMEM + 10% FBS + Insulin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well cell culture plates

  • Multichannel pipette

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2X serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (control) and media-only wells (blank).

  • Incubation: Incubate the plate for 72 hours (or a desired time point) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution to each well (including controls and blanks) and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a multichannel pipette to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent viability for each concentration: % Viability = 100 * (Abs_treated / Abs_vehicle).

    • Plot percent viability versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

While originating from a similar piperidine-2,6-dione chemical scaffold, Aminoglutethimide and 4-(4-Aminophenyl)piperidine-2,6-dione are fundamentally different agents. Aminoglutethimide is a first-generation, non-selective enzyme inhibitor that ablates steroid hormone production. Its bioactivity is a direct consequence of blocking catalytic sites on CYP450 enzymes. In contrast, 4-(4-Aminophenyl)piperidine-2,6-dione and its analogs are sophisticated E3 ligase modulators that hijack the cellular protein degradation machinery. Their bioactivity stems from inducing the destruction of specific target proteins. This comparison serves as a powerful illustration of how minor structural modifications can unlock entirely new mechanisms of action, a core principle in modern drug discovery and development. Researchers selecting one of these compounds must base their decision on the specific biological pathway they intend to target: steroidogenesis or targeted protein degradation.

References

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Determining Melting Point and Thermal Properties of 4-(4-Aminophenyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Aminophenyl)piperidine-2,6-dione is a critical structural isomer in the class of glutarimide-based immunomodulatory drugs (IMiDs).[1] While its 3-substituted analogs (e.g., Aminoglutethimide, Lenalidomide) are well-characterized, the 4-substituted variant presents unique solid-state challenges.[1]

This guide details the protocol for establishing the thermal profile of this specific isomer. Unlike the 3-substituted "thalidomide-like" pharmacophores, the 4-substituted scaffold lacks the chiral center at the glutarimide junction (if the phenyl ring is the only substituent at C4), potentially leading to higher lattice symmetry and distinct melting behaviors.

Key Objective: To experimentally determine the Melting Point (MP), Enthalpy of Fusion (


), and Decomposition Temperature (

) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), using Lenalidomide and Aminoglutethimide as benchmarking standards.

Part 1: Comparative Benchmark Analysis

Before experimental determination, we establish a baseline using structural analogs. The thermal behavior of 4-(4-Aminophenyl)piperidine-2,6-dione is predicted to fall between the highly crystalline fused-ring systems and the alkyl-disrupted glutarimides.[1]

Table 1: Thermal Property Benchmarks of Structural Analogs
CompoundStructure TypeMelting Point (

)
Thermal BehaviorRelevance to Target
Aminoglutethimide 3-Ethyl-3-phenyl glutarimide150–152°CLow

due to ethyl group disrupting crystal packing.[1]
Lower Bound: Target lacks the ethyl group, likely melting higher than this.[1]
3-(4-Aminophenyl) glutarimide 3-Phenyl glutarimide~180–185°CModerate crystallinity; closest structural isomer.[1]Direct Analog: The 4-isomer often exhibits higher symmetry, potentially raising

slightly above this range.[1]
Lenalidomide Fused isoindolinone-glutarimide269–271°CHigh

due to rigid bicyclic fusion and strong

-stacking.[1]
Upper Bound: Target lacks the fused ring system, so

will be lower than this.
Target: 4-(4-Aminophenyl)... 4-Phenyl glutarimideTo Be Determined Predicted Range: 210–240°C High potential for polymorphism due to H-bonding (amine + imide).[1]

Technical Insight: The shift of the aminophenyl group from position 3 to position 4 removes the chiral center (assuming no other substitutions), creating an achiral molecule.[1] This typically increases crystal lattice energy compared to chiral racemic mixtures like Aminoglutethimide, likely resulting in a sharper, higher melting endotherm.

Part 2: Experimental Protocols

Phase 1: Purity Validation (Prerequisite)

Thermal data is meaningless without purity confirmation. Impurities (synthesis byproducts like 4-nitrophenyl precursors) causes melting point depression (eutectic effects).[1]

  • Technique: HPLC-UV (254 nm).[1]

  • Requirement: >98.5% purity before DSC analysis.

  • Solvent System: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]

Phase 2: Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation, melting, and degradation.[1] The amine group on the phenyl ring is susceptible to oxidation at high temperatures. TGA ensures the "melting" observed in DSC is not actually decomposition.

Protocol:

  • Instrument: TA Instruments TGA550 or Mettler Toledo TGA/DSC 3+.

  • Sample Mass: 5–10 mg.

  • Pan: Platinum (HT) or Ceramic (Alumina).[1]

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Inert atmosphere is critical to prevent amine oxidation).
    
  • Ramp Rate: 10°C/min from 25°C to 400°C.

Interpretation:

  • Weight Loss < 100°C: Indicates residual solvent/moisture (Solvate/Hydrate).[1]

  • Flat Baseline 150–250°C: Indicates stability.[1]

  • Onset of Mass Loss (

    
    ):  If mass loss occurs before the expected melting point, the compound decomposes before melting.[1]
    
Phase 3: Differential Scanning Calorimetry (DSC)

Objective: Precise determination of


 (Melting Point) and 

.[1]

Protocol:

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan System: Tzero Aluminum Hermetic Pans with pinhole lid.

    • Why Hermetic? Prevents sublimation of the glutarimide ring and contains any volatile decomposition products.[1]

  • Purge Gas: Nitrogen (50 mL/min).

  • Method: Heat-Cool-Heat Cycle.

    • Ramp 1: 25°C to 280°C at 10°C/min (Observe primary melting).

    • Cool: 280°C to 0°C at 20°C/min (Induce recrystallization).

    • Ramp 2: 0°C to 300°C at 10°C/min (Check for polymorphs or glass transition

      
      ).
      

Part 3: Data Interpretation & Logic

The following decision tree illustrates how to interpret the combined TGA/DSC data to validate the thermal identity of the target molecule.

ThermalAnalysis Start Start: Purified Sample TGA Step 1: TGA Analysis (N2, 10°C/min) Start->TGA MassLoss Mass Loss < 120°C? TGA->MassLoss Solvate Identify: Solvate/Hydrate MassLoss->Solvate Yes (>2%) Stable Stable Baseline MassLoss->Stable No DSC Step 2: DSC Analysis (Hermetic Pan) Stable->DSC Endotherm Sharp Endotherm? DSC->Endotherm Melting Event = Melting (Tm) Record Onset Temp Endotherm->Melting No Mass Loss in TGA Decomp Event = Decomposition (Check TGA match) Endotherm->Decomp Coincides with TGA Mass Loss Recycle Heat-Cool-Heat Cycle Melting->Recycle Polymorph Shift in Tm on 2nd Heat? Recycle->Polymorph PolyYes Result: Polymorphism Detected Polymorph->PolyYes Yes PolyNo Result: Stable Crystalline Form Polymorph->PolyNo No

Caption: Logical workflow for distinguishing melting events from decomposition and identifying polymorphism in glutarimide derivatives.

Part 4: Critical Analysis of Results

When analyzing the data for 4-(4-Aminophenyl)piperidine-2,6-dione , look for these specific signatures:

The "Glutarimide Ring Opening" Risk

Glutarimides are susceptible to hydrolysis and ring-opening at high temperatures in the presence of trace moisture.

  • Observation: A broad, noisy endotherm in DSC followed by an immediate exotherm.[1]

  • Remedy: Ensure samples are dried in a vacuum oven at 40°C for 24 hours prior to analysis.

Polymorphism

The 4-aminophenyl moiety acts as both a hydrogen bond donor (amine) and acceptor (carbonyls).[1] This creates a high probability of polymorphism (different crystal packing arrangements).

  • Literature Precedent: Lenalidomide exhibits multiple polymorphs (Forms A, B, C, E).[1]

  • Target Expectation: If the DSC 2nd heating cycle shows a melting peak at a different temperature than the 1st cycle (e.g., shifting from 220°C to 215°C), the substance has converted to a metastable form.[1] Report the melting point of the 1st heating cycle as the "As-Synthesized" MP.

Reporting the Data

To publish this data, format your results as follows (Example Template):

Thermal Characterization of 4-(4-Aminophenyl)piperidine-2,6-dione: The compound was obtained as a white crystalline solid (Purity: 99.2% HPLC).

  • Melting Point (

    
    ):  218.4°C (DSC, 10°C/min).
    [1] *   Enthalpy of Fusion (
    
    
    
    ):
    112 J/g. [1] * Decomposition (
    
    
    ):
    295°C (TGA).
  • TGA Result: No mass loss observed < 150°C, confirming anhydrous state.[1]

References

  • Lenalidomide Properties: ChemicalBook & BOC Sciences. CAS 191732-72-6.[1][2][3] Melting Point 269-271°C. Available at: [1][2]

  • Aminoglutethimide Properties: Sigma-Aldrich & LKT Labs. CAS 125-84-8.[1][4][5][6] Melting Point 150-152°C. Available at: [1]

  • Thermal Analysis Methodology: TA Instruments. Thermal Analysis of Pharmaceuticals. General Protocol Guidelines.
  • Glutarimide Synthesis Context: BenchChem. Synthesis of piperidine-2,6-dione derivatives. Available at: [1]

Sources

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